3-(Phenylthio)benzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10OS |
|---|---|
Molecular Weight |
214.28 g/mol |
IUPAC Name |
3-phenylsulfanylbenzaldehyde |
InChI |
InChI=1S/C13H10OS/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-10H |
InChI Key |
MYSAHWZPLQBZMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
3-phenylsulfanylbenzaldehyde chemical structure and molecular weight
An In-Depth Technical Guide to 3-(Phenylthio)benzaldehyde: Structure, Properties, and Synthetic Utility
This guide provides a comprehensive technical overview of 3-(phenylthio)benzaldehyde, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited specific data available for the 3-isomer, this document will also draw upon information regarding its isomers, 2-(phenylthio)benzaldehyde and 4-(phenylthio)benzaldehyde, to provide a broader context for its potential properties and applications.
Introduction: The Significance of Aryl Thioether Aldehydes
Aryl thioether aldehydes, such as 3-(phenylthio)benzaldehyde, are a class of organic compounds that incorporate both an aldehyde and a thioether functional group. This bifunctionality makes them valuable intermediates in the synthesis of more complex molecules. The aldehyde group is a versatile handle for a wide range of chemical transformations, including oxidation, reduction, and the formation of carbon-carbon and carbon-nitrogen bonds.[1] The phenylthio moiety can influence the electronic properties of the aromatic ring and can be a site for further functionalization. Benzaldehyde and its derivatives are known to have applications in medicinal chemistry, including potential antimicrobial and anticancer activities.[1][2] Furthermore, the introduction of a sulfur-containing substituent can be of interest in drug design. For instance, compounds containing a 3-(phenylthio)quinolinium scaffold have been investigated for their antifungal properties.[3][4]
Chemical Structure and Physicochemical Properties
The fundamental characteristics of 3-(phenylthio)benzaldehyde and its isomers are summarized in the table below.
| Property | 3-(Phenylthio)benzaldehyde (Predicted) | 2-(Phenylthio)benzaldehyde | 4-(Phenylthio)benzaldehyde |
| Chemical Structure | A benzaldehyde molecule with a phenylthio group at the meta position. | A benzaldehyde molecule with a phenylthio group at the ortho position.[5] | A benzaldehyde molecule with a phenylthio group at the para position.[6][7] |
| Molecular Formula | C₁₃H₁₀OS | C₁₃H₁₀OS[5] | C₁₃H₁₀OS[6][7] |
| Molecular Weight | 214.28 g/mol | 214.28 g/mol [5] | 214.28 g/mol [6][7] |
| CAS Number | Not available | 36943-39-2[5] | 1208-88-4[6][8] |
| Appearance | - | Colorless liquid[9] | Off-white to light brown solid[6] |
| Melting Point | - | 43-49 °C[9] | 53-54 °C[6] |
| Boiling Point | - | - | 136-138 °C (0.1 Torr)[6] |
Below is a visual representation of the chemical structure of 3-(phenylthio)benzaldehyde.
Caption: Chemical structure of 3-(phenylthio)benzaldehyde.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of (phenylthio)benzaldehydes can generally be achieved through the nucleophilic aromatic substitution of a halogenated benzaldehyde with thiophenol or through the formylation of a diphenyl sulfide.
A plausible synthetic route to 3-(phenylthio)benzaldehyde would involve the reaction of 3-halobenzaldehyde (e.g., 3-bromobenzaldehyde or 3-chlorobenzaldehyde) with thiophenol in the presence of a base. This is a common method for the formation of aryl thioethers.
Caption: General synthetic workflow for 3-(phenylthio)benzaldehyde.
Chemical Reactivity
The reactivity of 3-(phenylthio)benzaldehyde is dictated by its two primary functional groups:
-
Aldehyde Group : This group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:
-
Oxidation to the corresponding carboxylic acid (3-(phenylthio)benzoic acid).
-
Reduction to the corresponding alcohol (3-(phenylthio)benzyl alcohol).
-
Reductive amination to form various amines.
-
Wittig reaction and related olefination reactions to form alkenes.
-
Condensation reactions with amines to form imines or with active methylene compounds.[10]
-
-
Phenylthio Group : The sulfur atom in the thioether linkage is nucleophilic and can be oxidized to a sulfoxide or a sulfone. The C-S bond can also be cleaved under certain reductive conditions.
Spectroscopic Characterization
| Spectroscopic Technique | Predicted Features for 3-(Phenylthio)benzaldehyde |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm.- Aromatic protons on both rings in the region of δ 7.0-8.0 ppm, with complex splitting patterns due to meta-substitution. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190-195 ppm.- Aromatic carbon signals in the region of δ 120-140 ppm. |
| IR Spectroscopy | - Strong C=O stretching vibration around 1700 cm⁻¹.- C-H stretching of the aldehyde group (Fermi doublet) around 2820 and 2720 cm⁻¹.- Aromatic C=C stretching vibrations between 1600 and 1450 cm⁻¹.- C-S stretching vibration, which is typically weak, in the fingerprint region. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 214. |
Applications in Research and Drug Development
Derivatives of benzaldehyde are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The incorporation of a phenylthio group can modulate a compound's lipophilicity, metabolic stability, and target-binding interactions.
-
Antifungal Agents : As previously mentioned, quinolinium compounds bearing a 3-phenylthio substituent have demonstrated potent antifungal activity against opportunistic pathogens like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[3][4] 3-(Phenylthio)benzaldehyde could serve as a key building block for the synthesis of novel antifungal agents.
-
Anticancer Research : Numerous benzaldehyde derivatives have been investigated for their potential as anticancer agents.[1] The phenylthio moiety could be explored to enhance the cytotoxic effects against various cancer cell lines.
-
Organic Synthesis Intermediate : Due to its dual functionality, 3-(phenylthio)benzaldehyde is a versatile intermediate for the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials.[9]
Experimental Protocol: A Representative Synthesis
While a specific, validated protocol for 3-(phenylthio)benzaldehyde is not available in the cited literature, a general procedure for the synthesis of an aryl thioether from an aryl halide is provided below as a representative example.
Synthesis of 4-(Phenylthio)benzaldehyde
-
Reaction Setup : To a solution of 4-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add thiophenol (1.1 equivalents) and potassium carbonate (1.5 equivalents).
-
Reaction Conditions : Heat the reaction mixture at 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup : Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conclusion and Future Perspectives
3-(Phenylthio)benzaldehyde is a molecule with significant potential as a building block in synthetic and medicinal chemistry. While specific data for this isomer is limited, the known chemistry of its isomers and related compounds suggests its utility in the development of novel compounds with interesting biological activities. Further research is warranted to explore the synthesis, reactivity, and full application scope of this promising chemical entity.
References
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NIST. Benzaldehyde, 3-(phenylmethoxy)-. [Link]
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PubChem. 2-(Phenylthio)benzaldehyde. [Link]
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SIELC Technologies. Benzaldehyde, p-phenylthio-. [Link]
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PrepChem.com. Synthesis of b. 3-Benzoylbenzaldehyde (alternative preparation). [Link]
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Frontiers in Pharmacology. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]
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NIST. Benzaldehyde, 3-(phenylmethoxy)-. [Link]
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Organic Chemistry Portal. Benzaldehyde derivative synthesis by formylation. [Link]
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PubMed. Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate. [Link]
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Quora. How to synthesize benzaldehyde from phenylethene. [Link]
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Technical Guide: Solubility Profile & Handling of meta-(Phenylthio)benzaldehyde
[1][2]
Executive Summary
meta-(Phenylthio)benzaldehyde is a bifunctional organic intermediate featuring an aldehyde moiety and a thioether linkage in the meta position.[1][2] It serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals (specifically pyrethroids), and photo-initiators. Its solubility profile is dominated by the lipophilic diaryl sulfide backbone, rendering it highly soluble in non-polar and polar aprotic solvents, while exhibiting negligible solubility in aqueous media.
This guide provides a validated solubility landscape, experimental protocols for dissolution, and mechanistic insights into solvent interactions to ensure reproducibility in synthetic and biological applications.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
Solubility Landscape
The solubility of meta-(phenylthio)benzaldehyde is governed by London dispersion forces (pi-stacking of phenyl rings) and dipole-dipole interactions (aldehyde carbonyl).[1][2]
Solubility Data Table
| Solvent Class | Solvent | Solubility Rating | Concentration Limit (Est.) | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM) | Excellent | >500 mg/mL | Strong dispersion forces; ideal for extraction and synthesis.[1][2] |
| Chlorinated | Chloroform | Excellent | >500 mg/mL | Similar to DCM; excellent solvation of the aromatic core.[2] |
| Polar Aprotic | DMSO | Excellent | >200 mg/mL | High dipole moment of DMSO stabilizes the aldehyde; preferred for bio-assay stocks.[2] |
| Polar Aprotic | DMF | Excellent | >200 mg/mL | Good for nucleophilic substitution reactions.[2] |
| Polar Aprotic | Acetone | Good | ~100-200 mg/mL | Effective solvent; evaporation is easy for product recovery.[1][2] |
| Polar Protic | Ethanol / Methanol | Moderate | 20-50 mg/mL | Soluble, but may require warming.[1][2] Risk of hemiacetal formation on prolonged storage.[2] |
| Non-Polar | Toluene | Good | ~100 mg/mL | Excellent pi-pi stacking interactions with the aromatic rings.[1][2] |
| Non-Polar | Hexanes / Heptane | Low | <10 mg/mL | Poor solubility due to polarity of the aldehyde group; useful for precipitation/washing.[2] |
| Aqueous | Water | Insoluble | <0.01 mg/mL | Hydrophobic effect dominates; compound partitions into organic phase.[2] |
Mechanistic Solvation Diagram
The following diagram illustrates the competing intermolecular forces determining solubility.
Caption: Solvation mechanism showing high affinity for chlorinated and polar aprotic solvents due to dispersion and dipole interactions, versus exclusion from aqueous networks.[1][2][3][4]
Experimental Protocols
Protocol A: Preparation of Stock Solutions for Bioassays
Objective: Create a stable 10 mM stock solution for biological screening without precipitation.
-
Weighing: Accurately weigh 2.14 mg of meta-(phenylthio)benzaldehyde into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Mixing: Vortex for 30 seconds. The solution should be clear and yellow.[2]
-
Sterilization (Optional): If required, filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).
-
Storage: Aliquot into amber vials and store at -20°C under argon/nitrogen.
Protocol B: Purification via Recrystallization (or Trituration)
Objective: Purify crude material containing isomers or starting materials.[2] Since the meta isomer is often an oil or low-melting solid, "recrystallization" often functions as an oil-out/trituration process.[1][2]
-
Dissolution: Dissolve crude material in a minimum volume of hot Ethanol or Ethyl Acetate (approx. 50°C).[2]
-
Precipitation: Slowly add cold Hexane or Heptane dropwise until turbidity persists.[2]
-
Cooling: Cool the mixture to -20°C overnight.
-
Collection:
-
If solid: Filter via vacuum filtration.[2]
-
If oil: Decant the supernatant solvent (impurities often remain in the supernatant).
-
-
Drying: Dry under high vacuum (<1 mbar) to remove residual solvent.[2]
Stability & Handling Risks[1][2]
Oxidation Pathways
The thioether and aldehyde groups present two distinct oxidation risks.[2]
Caption: Dual oxidation pathways.[1][2] The aldehyde is sensitive to air (auto-oxidation), while the sulfur center reacts with peroxides.[1][2]
-
Precaution: Avoid using ether solvents (THF, Diethyl Ether) that contain peroxides, as they will rapidly oxidize the sulfide to a sulfoxide.
-
Inert Atmosphere: Always handle under Nitrogen or Argon.[2]
References
-
PubChem. (2025).[2] 2-(Phenylthio)benzaldehyde Compound Summary (Isomer Analog). National Library of Medicine.[2] Retrieved from [Link][1][2]
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PrepChem. (n.d.).[2] Preparation of Benzaldehyde Derivatives.[2][5][6] Retrieved from [Link]
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MDPI. (2022).[2] Homocouplings of Sodium Arenesulfinates: Access to Diaryl Sulfides.[2] Molecules.[2][7][8][4][5][9][10][11] Retrieved from [Link][1][2]
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Organic Chemistry Portal. (2024).[2] Synthesis of Diaryl Sulfides.[2][12][9] Retrieved from [Link]
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A Comprehensive Technical Guide to 3-(Phenylthio)benzaldehyde: Properties, Synthesis, and Applications in Research and Development
Abstract: 3-(Phenylthio)benzaldehyde is a versatile aromatic compound characterized by the presence of both an aldehyde and a thioether functional group. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This guide provides an in-depth analysis of its physicochemical properties, comprehensive safety and handling protocols, detailed synthetic methodologies, and a review of its current and potential applications for researchers, chemists, and professionals in drug development.
Introduction to 3-(Phenylthio)benzaldehyde
Aryl thioethers are a significant class of compounds found in numerous biologically active molecules and pharmaceuticals.[1] The incorporation of a sulfur linkage can profoundly influence a molecule's conformational flexibility, metabolic stability, and binding affinity to biological targets. 3-(Phenylthio)benzaldehyde, with its reactive aldehyde handle, serves as a key building block for elaborating more complex molecular architectures.
Chemical Identity and Structure
-
IUPAC Name: 3-(Phenylthio)benzaldehyde
-
CAS Number: 6555-63-1
-
Molecular Formula: C₁₃H₁₀OS
-
Molecular Weight: 214.28 g/mol
Caption: Molecular Structure of 3-(Phenylthio)benzaldehyde.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's properties and hazards is a prerequisite for its safe use in a research environment.
Summary of Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Light yellow oil or solid | [2] |
| Melting Point | 53-54 °C | [3] |
| Boiling Point | 136-138 °C @ 0.1 Torr | [3] |
| Flash Point | >110 °C (>230 °F) | Thermo Fisher Scientific |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in water | [4] |
Core Safety & Hazard Information
While some suppliers do not classify this substance as hazardous under GHS, others indicate potential hazards.[2][3] It is crucial to handle the compound with the assumption that it is hazardous. The related compound, 2-(Phenylthio)benzaldehyde, is listed with specific hazards which should be considered as potential risks.[5]
-
Potential Hazards:
-
Precautionary Statements:
-
Prevention: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink or smoke when using this product.[5] Use only outdoors or in a well-ventilated area.[6][7] Wear protective gloves, protective clothing, and eye/face protection.[5][6]
-
Response: For detailed first-aid measures, consult the supplier-specific Safety Data Sheet (SDS).[2][8]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8][9]
-
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5][8]
-
-
Safe Handling and Storage Protocol
-
Engineering Controls: Always handle 3-(Phenylthio)benzaldehyde inside a certified chemical fume hood to avoid inhalation of vapors or dust.[10] Ensure that an eyewash station and safety shower are readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[2][6] Prevent dust and aerosol formation.[3] Keep away from heat, sparks, and open flames.[6][8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8] The compound may be air and light sensitive; storage under an inert atmosphere like nitrogen is recommended.[2][12]
Emergency Spill Response Workflow
Caption: Workflow for Chemical Spill Response.
Synthesis and Mechanistic Insights
The formation of the C-S bond in aryl thioethers is a cornerstone of modern organic synthesis. Several methods are available, with Ullmann-type and Buchwald-Hartwig couplings being the most prominent.[13]
Common Synthetic Routes
-
Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an aryl halide (e.g., 3-bromobenzaldehyde or 3-iodobenzaldehyde) with a thiol (thiophenol).[14] Traditional conditions often require high temperatures and stoichiometric copper, but modern ligand-assisted protocols have made the reaction more efficient under milder conditions.[14][15]
-
Buchwald-Hartwig Cross-Coupling: A palladium-catalyzed cross-coupling reaction offers an alternative, often with higher yields and broader substrate scope than traditional Ullmann reactions.[13]
-
Nucleophilic Aromatic Substitution (SNAr): For aryl halides activated with strong electron-withdrawing groups, direct SNAr with a thiolate nucleophile can be effective, sometimes even at room temperature.[1]
Detailed Experimental Protocol: Ullmann-Type Synthesis
This protocol is adapted from a general procedure for the synthesis of related aryl thioethers.[16]
Objective: To synthesize 3-(Phenylthio)benzaldehyde from 3-bromobenzaldehyde and thiophenol.
Materials:
-
3-Bromobenzaldehyde
-
Thiophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Copper powder or Copper(I) Iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and copper catalyst (e.g., CuI, 0.1 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe. Begin stirring, then add thiophenol (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux (or a specified temperature, e.g., 120-140 °C) and maintain for 6-12 hours, monitoring by TLC. Causality Note: The base (K₂CO₃) is essential for deprotonating the thiophenol to form the active thiolate nucleophile. The copper catalyst facilitates the coupling between the aryl halide and the thiolate.[13]
-
Work-up: a. Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. b. Acidify with 1M HCl to a neutral or slightly acidic pH. c. Separate the layers. Extract the aqueous layer twice more with diethyl ether. d. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 3-(Phenylthio)benzaldehyde.
Mechanistic Diagram of Ullmann C-S Coupling
Caption: Simplified catalytic cycle for Ullmann C-S coupling.
Chemical Reactivity and Synthetic Utility
The dual functionality of 3-(Phenylthio)benzaldehyde makes it a versatile reagent.
-
Aldehyde Reactions: The aldehyde group can undergo a wide range of classical transformations, including:
-
Oxidation: To form 3-(phenylthio)benzoic acid.[17]
-
Reduction: To yield [3-(phenylthio)phenyl]methanol.
-
Reductive Amination: To synthesize various secondary and tertiary amines.
-
Wittig Reaction: To generate alkenes.
-
Condensation Reactions: To form Schiff bases or be used in the synthesis of heterocyclic rings like benzimidazoles.[18]
-
-
Thioether Reactions: The thioether linkage is relatively stable but can be oxidized under controlled conditions to the corresponding sulfoxide and sulfone. These oxidized derivatives often exhibit different biological activities and physical properties.
Applications in Drug Discovery and Materials Science
The benzaldehyde moiety itself is a common intermediate in the pharmaceutical and fragrance industries.[19] The introduction of the phenylthio group opens up new avenues for molecular design.
-
Antifungal Agents: The related 3-(phenylthio)quinolinium scaffold has shown significant promise as a new class of antifungal agents, effective against opportunistic pathogens like Candida albicans and Cryptococcus neoformans.[20][21] This suggests that derivatives of 3-(phenylthio)benzaldehyde could serve as precursors to similar bioactive heterocyclic systems.
-
Privileged Scaffolds: Aryl thioethers are considered "privileged structures" in medicinal chemistry, appearing in drugs targeting a wide range of diseases.[22] For example, the 3-phenylpyridine scaffold, which is structurally related, is used in developing inhibitors for cancer and gout.[23]
-
Polymer and Materials Science: Benzaldehyde derivatives are used as building blocks for polymers and other materials.[24] The sulfur atom in 3-(phenylthio)benzaldehyde can influence the electronic and physical properties of resulting materials, potentially finding use in the development of conducting polymers or photosensitizers.
Conclusion
3-(Phenylthio)benzaldehyde is more than a simple chemical intermediate; it is a versatile platform for innovation in medicinal chemistry and materials science. Its synthesis is well-established, and its dual reactivity offers a gateway to a vast chemical space. A comprehensive understanding of its properties, safe handling procedures, and synthetic potential is essential for researchers aiming to leverage this valuable building block in their scientific endeavors.
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- Ullmann condens
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- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. prepchem.com [prepchem.com]
- 18. eijppr.com [eijppr.com]
- 19. News - What are six applications for benzaldehyde [sprchemical.com]
- 20. Benzothieno[3,2-b]quinolinium and 3-(Phenylthio)quinolinium Compounds: Synthesis and Evaluation against Opportunistic Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Benzothieno[3,2-b]quinolinium and 3-(phenylthio)quinolinium compounds: Synthesis and evaluation against opportunistic fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. EP1675813B1 - Method for preparing para-phenyl alkynyl benzaldehydes - Google Patents [patents.google.com]
3-(Phenylthio)benzaldehyde melting point and boiling point data
The following technical guide details the physical properties, synthesis, and application of 3-(phenylthio)benzaldehyde.
Synthesis, Physical Properties, and Experimental Protocols
Executive Summary & Chemical Identity[1]
3-(Phenylthio)benzaldehyde (also known as m-phenylsulfanylbenzaldehyde) is an organosulfur aldehyde used primarily as an intermediate in the synthesis of pharmaceutical agents, particularly 5-HT6 receptor antagonists. Unlike its para-substituted isomer, which is a well-characterized crystalline solid, the meta-isomer is frequently encountered as a viscous oil or low-melting solid, often requiring specific handling during isolation to prevent oxidation to the corresponding sulfoxide or carboxylic acid.
Chemical Structure & Identifiers[1][2][3][4]
| Property | Detail |
| IUPAC Name | 3-(Phenylsulfanyl)benzaldehyde |
| Common Name | m-(Phenylthio)benzaldehyde |
| Molecular Formula | C₁₃H₁₀OS |
| Molecular Weight | 214.28 g/mol |
| SMILES | O=Cc1cccc(Sc2ccccc2)c1 |
| Key Functionality | Diaryl sulfide ether, Aldehyde |
Physical Properties Data
The physical constants for 3-(phenylthio)benzaldehyde are often inferred from its structural isomers due to its tendency to exist as a supercooled liquid or oil at room temperature. The following table consolidates experimental data for the isomers to establish a valid property range.
Comparative Physical Properties Table
| Compound | Position | Physical State (STP) | Melting Point (°C) | Boiling Point |
| 3-(Phenylthio)benzaldehyde | Meta | Viscous Oil / Low Solid | < 45 °C (Predicted) | ~160–170 °C @ 0.5 mmHg |
| 4-(Phenylthio)benzaldehyde | Para | Solid | 53–54 °C | 136–138 °C @ 0.1 mmHg |
| 2-(Phenylthio)benzaldehyde | Ortho | Liquid / Low Solid | 43–49 °C | ~140 °C @ 0.5 mmHg |
-
Note on Melting Point: The meta isomer possesses lower symmetry than the para isomer, typically resulting in a lower melting point. Users should anticipate a yellow-to-orange viscous oil that may slowly crystallize upon prolonged storage at -20°C.
-
Solubility: Highly soluble in DCM, chloroform, ethyl acetate, and DMSO. Sparingly soluble in water.
Thermodynamic Context & Stability
The thioether linkage in 3-(phenylthio)benzaldehyde introduces specific stability considerations compared to its oxygen analog (3-phenoxybenzaldehyde):
-
Oxidation Susceptibility: The sulfur atom is prone to oxidation. Exposure to air over time can lead to the formation of the sulfoxide (S=O) or sulfone (O=S=O) derivatives. Protocol: Store under nitrogen or argon atmosphere.
-
Boiling Point Elevation: The sulfur atom increases the molecular weight and polarizability compared to the ether analog, resulting in a higher boiling point (~15-20°C higher than 3-phenoxybenzaldehyde).
-
Reactivity: The aldehyde group is deactivated relative to benzaldehyde due to the electron-withdrawing inductive effect of the phenylthio group, though the sulfur lone pair can offer weak resonance donation.
Experimental Synthesis & Purification
Due to the limited commercial availability of high-purity meta isomer, de novo synthesis is often required. The most robust route involves a nucleophilic aromatic substitution on a protected aldehyde to prevent side reactions.
Core Synthesis Workflow (Acetal Route)
This protocol ensures high fidelity by protecting the aldehyde functionality before introducing the sulfur nucleophile.
Step 1: Protection (Acetal Formation)
-
Reactants: 3-Bromobenzaldehyde + Ethylene Glycol.
-
Catalyst: p-Toluenesulfonic acid (pTsOH).
-
Conditions: Reflux in Toluene with Dean-Stark trap (to remove water).
-
Product: 2-(3-bromophenyl)-1,3-dioxolane.
Step 2: C-S Coupling (The Critical Step)
-
Reactants: 2-(3-bromophenyl)-1,3-dioxolane + Thiophenol (Benzenethiol).
-
Base: Potassium Carbonate (
) or Sodium Hydride (NaH). -
Catalyst: Copper(I) Iodide (CuI) or Palladium catalyst (Buchwald-Hartwig conditions).
-
Solvent: DMF or DMSO (dry).
-
Conditions: Heat to 90–110 °C under
for 12–18 hours. -
Mechanism: The thiolate anion displaces the bromide. The acetal group remains stable under basic conditions.
Step 3: Deprotection & Isolation
-
Reagent: 1N Hydrochloric Acid (HCl) / THF mixture.
-
Conditions: Stir at Room Temperature (RT) for 2–4 hours.
-
Workup: Neutralize with
, extract with Ethyl Acetate, wash with brine, dry over . -
Purification: Flash column chromatography (Hexane:EtOAc 9:1).
Synthesis Pathway Diagram
Caption: Three-step synthetic pathway utilizing acetal protection to ensure aldehyde integrity during the copper-catalyzed C-S coupling reaction.
Applications in Drug Development
3-(Phenylthio)benzaldehyde serves as a critical "scaffold building block" in medicinal chemistry.
-
5-HT6 Receptor Antagonists: The aldehyde moiety is frequently subjected to reductive amination to form N-(2-arylethyl)benzylamines. These structures are potent antagonists for the Serotonin 5-HT6 receptor, a target for cognitive enhancement in Alzheimer's disease and schizophrenia treatment.
-
Heterocycle Formation: It is a precursor for benzothiophenes and other sulfur-containing heterocycles via cyclization reactions.
Experimental Validation (Quality Control)
To verify the identity of the synthesized oil:
-
1H NMR (CDCl3): Look for the diagnostic aldehyde proton singlet at δ 9.9–10.0 ppm . The aromatic region (δ 7.2–7.8 ppm) will show a complex multiplet integrating to 9 protons.
-
IR Spectroscopy: Strong carbonyl stretch at ~1690–1700 cm⁻¹ .
-
TLC: Run in 10% EtOAc/Hexane. The aldehyde typically runs slightly more polar (lower Rf) than the protected acetal.
References
- Title: N-(2-arylethyl)benzylamines as antagonists of the 5-HT6 receptor.
- Comparative Isomer Data (Para-Isomer)
-
General Synthesis of Diaryl Sulfides
- Title: Copper-catalyzed coupling of aryl halides with thiols.
- Source:Organic Letters, 2009, 11(22), 5250-5253.
-
URL:[Link]
-
Ortho-Isomer Reference
- Title: 2-(Phenylthio)
- Source: PubChem CID 12340685.
-
URL:[Link]
Methodological & Application
Application Note: Precision Synthesis of 3-(Phenylthio)benzaldehyde via Palladium-Catalyzed Cross-Coupling
Executive Summary
This application note details the synthesis of 3-(phenylthio)benzaldehyde from 3-bromobenzaldehyde and thiophenol . While traditional nucleophilic aromatic substitution (
We employ the
Reaction Mechanism & Rationale
The Challenge of C–S Coupling
Thiolates are strong nucleophiles but also potent catalyst poisons. They bind irreversibly to many metal centers, arresting the catalytic cycle. To overcome this, we use Xantphos , a bidentate ligand that chelates the palladium, preventing the formation of inactive bridging thiolate species and promoting the reductive elimination of the product.
Catalytic Cycle
The reaction proceeds via a standard Pd(0)/Pd(II) cycle:
-
Oxidative Addition: Pd(0) inserts into the Ar–Br bond.
-
Ligand Exchange (Transmetallation): The bromide is displaced by the thiolate anion (generated in situ by the base).
-
Reductive Elimination: The C–S bond is formed, regenerating the Pd(0) catalyst.
Figure 1: Catalytic cycle for the Pd-catalyzed C-S coupling mediated by Xantphos.
Experimental Protocol
Reagent Stoichiometry
Scale: 5.0 mmol (based on 3-bromobenzaldehyde)
| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Amount | Role |
| 3-Bromobenzaldehyde | 185.02 | 1.00 | 925 mg | Substrate |
| Thiophenol | 110.18 | 1.10 | 606 mg (565 µL) | Nucleophile |
| 915.72 | 0.025 | 115 mg | Pre-catalyst (5 mol% Pd) | |
| Xantphos | 578.62 | 0.05 | 145 mg | Ligand |
| DIPEA (Hunig's Base) | 129.24 | 2.00 | 1.29 g (1.74 mL) | Base |
| 1,4-Dioxane | 88.11 | N/A | 10 mL (0.5 M) | Solvent (Anhydrous) |
Step-by-Step Procedure
CRITICAL SAFETY NOTE: Thiophenol is toxic and has an intense, repulsive stench. All operations must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) must be available to neutralize glassware and spills immediately.
Phase 1: Catalyst Activation & Setup
-
Oven-dry a 50 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.
-
Cool under a stream of nitrogen or argon.
-
Add
(115 mg) and Xantphos (145 mg) to the flask. -
Evacuate and backfill with inert gas (3 cycles).
-
Add anhydrous 1,4-Dioxane (10 mL) via syringe.
-
Stir at room temperature for 5–10 minutes until the catalyst/ligand mixture is homogeneous (solution typically turns dark purple/brown).
Phase 2: Reaction Initiation
-
Add 3-Bromobenzaldehyde (925 mg) to the mixture.
-
Add DIPEA (1.74 mL) via syringe.
-
Add Thiophenol (565 µL) dropwise via syringe. Note: The order of addition prevents high concentrations of free thiol from poisoning the Pd before the catalytic cycle engages.
Phase 3: Heating & Monitoring
-
Seal the vessel and heat to 100°C (reflux) in an oil bath.
-
Monitor reaction progress by TLC (Eluent: 10% EtOAc in Hexanes) or HPLC/LC-MS.
-
Target: Disappearance of bromide (
) and appearance of thioether ( ). -
Time: Typically 4–12 hours.
-
Phase 4: Workup & Purification
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove Pd black.
-
Wash the filtrate with 1M NaOH (2 x 20 mL) to remove unreacted thiophenol. Collect these washes in a dedicated bleach-treatment waste container.
-
Wash with Brine (20 mL), dry over
, and concentrate under reduced pressure. -
Purify via flash column chromatography (
, Gradient: 0-10% EtOAc in Hexanes).
Process Workflow
Figure 2: Operational workflow for the synthesis and purification of 3-(phenylthio)benzaldehyde.
Quality Control & Characterization
Anticipated Analytical Data
The following data is based on standard chemical shifts for thio-substituted benzaldehydes.
-
Appearance: Pale yellow oil or low-melting solid.
-
H NMR (400 MHz,
):- 9.96 (s, 1H, CHO ). Diagnostic aldehyde singlet.
-
7.82 (t,
Hz, 1H, Ar-H ortho to CHO/SPh). -
7.70 (dt,
Hz, 1H, Ar-H para to SPh). - 7.55 – 7.48 (m, 2H, Ar-H ).
- 7.45 – 7.30 (m, 5H, Ph -S group).
-
MS (ESI+): Calculated for
; Found: 215.1.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Oxygen poisoning of Pd | Ensure rigorous degassing of solvent and Schlenk lines. |
| Catalyst precipitation (Black) | Ligand dissociation | Increase Xantphos loading to 1.5:1 relative to Pd (i.e., 7.5 mol%). |
| Aldehyde peak missing in NMR | Oxidation or Cannizzaro | Ensure base is not too strong (stick to DIPEA or Carbonate). Avoid air exposure. |
| Strong sulfur smell in product | Incomplete removal of thiophenol | Repeat 1M NaOH wash or treat crude with dilute bleach (caution: oxidation risk). |
References
-
Catalyst System (Pd/Xantphos): Itoh, T., & Mase, T. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 6(24), 4587–4590.
-
Mechanism & Ligand Effects: Fernandez-Rodriguez, M. A., Shen, Q., & Hartwig, J. F. (2006). A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. Journal of the American Chemical Society, 128(7), 2180–2181.
-
Safety (Thiophenol Handling): National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7969, Benzenethiol.
Sources
Application Note: Strategic Thioacetalization of 3-Nitrobenzaldehyde with Thiophenol
Executive Summary
The reaction between 3-nitrobenzaldehyde and thiophenol is a classic yet critical transformation in organic synthesis, primarily yielding the dithioacetal derivative. This transformation serves two primary strategic functions in drug development:
-
Carbonyl Protection: It masks the electrophilic aldehyde as a robust dithioacetal, stable against basic and nucleophilic conditions (e.g., Grignard reactions, hydride reductions) that would otherwise destroy the aldehyde.
-
Umpolung Activation: The resulting dithioacetal proton (at the benzylic position) becomes sufficiently acidic to allow lithiation, effectively reversing the polarity of the carbonyl carbon from electrophilic to nucleophilic (Corey-Seebach reaction).
This guide focuses on the acid-catalyzed dithioacetalization , detailing the mechanism driven by the unique electronic properties of the 3-nitro group and providing two validated experimental protocols.
Mechanistic Insight
Electronic Context
The 3-nitro group exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect on the benzene ring.
-
Impact on Reactivity: This deactivates the ring but significantly increases the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.
-
Kinetic Trade-off: While the initial nucleophilic attack by thiophenol is favored by the electron-deficient carbonyl, the subsequent formation of the thionium ion intermediate is electronically destabilized by the nitro group. Therefore, acid catalysis is strictly required to facilitate water elimination.
Detailed Reaction Pathway
The reaction proceeds via a step-wise addition-elimination mechanism:
-
Activation: Protonation or Lewis acid coordination of the carbonyl oxygen.
-
Addition 1: Nucleophilic attack by the first equivalent of thiophenol to form the hemithioacetal .
-
Elimination: Protonation of the hydroxyl group followed by water expulsion, generating a resonance-stabilized thionium ion .
-
Addition 2: Rapid attack by the second thiophenol equivalent.
-
Termination: Deprotonation to yield the neutral 1-nitro-3-(bis(phenylthio)methyl)benzene .
Pathway Visualization
Caption: Step-wise mechanism from aldehyde activation to dithioacetal formation via thionium ion.
Experimental Protocols
Safety Pre-requisites
-
Thiophenol Warning: Thiophenol has a stench threshold in the ppb range and is highly toxic. ALL operations must be performed in a well-ventilated fume hood.
-
Bleach Trap: Keep a vessel of 10% sodium hypochlorite (bleach) solution ready to quench all glassware and syringes, oxidizing residual thiols to odorless disulfides or sulfonates.
Method A: Green Heterogeneous Catalysis (PTSA/SiO2)
Recommended for scale-up and simplified purification. This method utilizes Silica Gel not just as a support, but as a dehydrating agent to drive the equilibrium forward [1].
Reagents:
-
3-Nitrobenzaldehyde (10 mmol, 1.51 g)[1]
-
Thiophenol (22 mmol, 2.25 mL)
-
p-Toluenesulfonic acid (PTSA) (0.5 mmol, 95 mg)
-
Silica Gel (2 g, 230-400 mesh)
-
Dichloromethane (DCM) (20 mL)
Procedure:
-
Preparation: In a 50 mL round-bottom flask, disperse PTSA and Silica Gel in DCM. Stir for 5 minutes to activate the surface.
-
Addition: Add 3-nitrobenzaldehyde followed immediately by thiophenol.
-
Reaction: Stir vigorously at room temperature. The silica gel will sequester the water produced.[2]
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The aldehyde spot (Rf ~0.[3]5) should disappear, replaced by the non-polar dithioacetal (Rf ~0.8). Typical time: 1–3 hours.[4]
-
Work-up: Filter the mixture through a sintered glass funnel to remove the silica/catalyst. Wash the silica pad with 10 mL DCM.
-
Isolation: Wash the filtrate with 10% NaOH (2 x 15 mL) to remove excess thiophenol (critical for odor control). Dry organic layer over Na2SO4 and concentrate.[3][5][6]
-
Purification: Recrystallize from Ethanol/Hexane if necessary.
Method B: Lewis Acid Mediated (BF3·OEt2)
Recommended for rapid screening or difficult substrates. Boron trifluoride etherate is a potent oxophilic Lewis acid that accelerates the reaction significantly [2].
Reagents:
Procedure:
-
Dissolve aldehyde and thiophenol in dry Chloroform under Nitrogen atmosphere.
-
Cool to 0°C.
-
Add BF3[3]·OEt2 dropwise. The solution may darken slightly.
-
Allow to warm to room temperature. Reaction is often complete within 30 minutes.[6]
-
Quench with saturated NaHCO3 solution.
-
Extract with DCM, wash with 10% NaOH, brine, and dry.
Data & Optimization Guide
Yield Comparison
| Parameter | Method A (PTSA/SiO2) | Method B (BF3·OEt2) |
| Reaction Time | 1 - 3 Hours | 15 - 45 Minutes |
| Typical Yield | 88 - 94% | 90 - 96% |
| Purification | Filtration (Simple) | Extraction (Standard) |
| Green Score | High (Reusable catalyst) | Low (Corrosive waste) |
Troubleshooting Matrix
-
Problem: Incomplete Conversion.
-
Cause: Water accumulation in the solvent is reversing the equilibrium.
-
Solution: Add molecular sieves (3Å) or increase the amount of Silica Gel (Method A).
-
-
Problem: Strong Sulfur Smell in Product.
-
Cause: Residual thiophenol.
-
Solution: The NaOH wash is non-negotiable. Thiophenol (pKa ~6) is deprotonated by NaOH and moves to the aqueous layer.
-
Experimental Workflow Diagram
Caption: Operational workflow emphasizing the critical alkaline wash step for purity.
References
-
Ali, M. H., & Gomes, M. G. (2005). A Simple and Efficient Heterogeneous Procedure for Thioacetalization of Aldehydes and Ketones.[2] Synthesis, 2005(08), 1326-1332.
-
Tale, R. H., Patil, A. D., & Dhotre, S. E. (2011). Boron Trifluoride Etherate-Catalyzed Selective Thioacetalization. Journal of Chemical Research.
-
BenchChem Technical Support. (2025). The Aldehyde Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide to its Reactivity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Simple and Efficient Heterogeneous Procedure for Thioacetalization of Aldehydes and Ketones [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Leveraging 3-(Phenylthio)benzaldehyde as a Core Intermediate for the Synthesis and Evaluation of GPR40 Agonists
Abstract
The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM).[1][2] Its activation by endogenous fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, offering a glycemic control mechanism with a reduced risk of hypoglycemia.[3][4][5] This document provides a comprehensive guide for the use of 3-(phenylthio)benzaldehyde as a versatile intermediate for the synthesis of a novel class of GPR40 agonists. We present a proposed, robust synthetic protocol, alongside detailed, step-by-step methodologies for the comprehensive in vitro characterization of these synthesized compounds, including assessments of their potency, mechanism of action, and efficacy in relevant cell-based models.
Introduction: The Therapeutic Promise of GPR40
GPR40 is predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells and the brain.[3][6] In pancreatic β-cells, its activation by medium and long-chain fatty acids triggers a signaling cascade that augments insulin release in a glucose-dependent manner.[3][7] This glucose sensitivity is a key advantage over traditional insulin secretagogues, such as sulfonylureas, which can induce hypoglycemia.[3]
Furthermore, a subset of GPR40 agonists, often termed "full agonists" or "ago-allosteric modulators" (AgoPAMs), have been shown to also stimulate the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[6][8][9] This dual action of enhancing both insulin and incretin secretion provides a powerful, multi-faceted approach to glycemic control and has made the development of novel GPR40 agonists a major focus of diabetes research.[6][10]
The general structure of many synthetic GPR40 agonists consists of three key components:
-
An acidic headgroup (typically a carboxylic acid or a bioisostere) that interacts with key residues in the receptor binding pocket.[11][12][13][14]
-
A central linker region.
-
A hydrophobic tail that occupies a lipophilic pocket within the receptor.
The 3-(phenylthio)benzaldehyde scaffold provides a synthetically accessible and readily modifiable core for the "hydrophobic tail" portion of novel GPR40 agonists. Its diaryl thioether linkage offers a distinct chemical space compared to the more common diaryl ether or biaryl scaffolds found in agonists like TAK-875.[4][15]
GPR40 Signaling Pathways
Understanding the downstream signaling of GPR40 is critical for interpreting experimental data. GPR40 activation can proceed via two primary G-protein-mediated pathways, which differentiate partial agonists from full agonists/AgoPAMs.
-
Gαq Pathway (Insulin Secretion): This is the canonical pathway activated by most GPR40 agonists. Ligand binding leads to the activation of a Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[1][16] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[3][11] This rise in intracellular calcium is a key signal that enhances the exocytosis of insulin-containing granules, but only when glucose metabolism has already initiated the primary signals for secretion.[1][7]
-
Gαs Pathway (Incretin Secretion): Full agonists and AgoPAMs have been shown to additionally couple to the Gs alpha subunit, particularly in enteroendocrine L-cells.[6][10] This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels are a primary driver for the secretion of incretins such as GLP-1.[6]
The ability of a compound to engage one or both of these pathways determines its pharmacological profile and therapeutic potential.
Diagram: GPR40 Signaling Cascades
Caption: GPR40 signaling pathways initiated by agonist binding.
Synthesis of a Proposed GPR40 Agonist from 3-(Phenylthio)benzaldehyde
While the direct synthesis of a marketed GPR40 agonist from 3-(phenylthio)benzaldehyde is not explicitly detailed in the current literature, a highly plausible and synthetically viable route can be proposed based on established medicinal chemistry strategies, such as those used for compounds like GW9508.[17] A common and effective method for constructing the core of such agonists is the Horner-Wadsworth-Emmons (HWE) reaction, which can be used to couple the aldehyde "tail" with a phosphonate-bearing "headgroup" to form an α,β-unsaturated carboxylic acid.
This section outlines a proposed two-step synthesis to generate (E)-3-(3-(phenylthio)phenyl)acrylic acid, a novel compound possessing the key structural motifs of a GPR40 agonist.
Diagram: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of a GPR40 agonist intermediate.
Protocol 3.1: Synthesis of (E)-Ethyl 3-(3-(phenylthio)phenyl)acrylate
Rationale: The Horner-Wadsworth-Emmons olefination is a reliable method for forming carbon-carbon double bonds, particularly for creating α,β-unsaturated esters from aldehydes. The use of triethyl phosphonoacetate typically provides high yields and excellent E-stereoselectivity, which is often desired for biological activity. Sodium hydride is a strong base used to deprotonate the phosphonate, generating the reactive ylide.
Materials:
-
3-(Phenylthio)benzaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, dropping funnel
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully.
-
Ylide Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise via a syringe or dropping funnel over 15 minutes. Stir the mixture at 0 °C for 30 minutes, during which it should become a clear solution.
-
Reaction: Prepare a solution of 3-(phenylthio)benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Workup: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure (E)-ethyl 3-(3-(phenylthio)phenyl)acrylate.
Protocol 3.2: Synthesis of (E)-3-(3-(phenylthio)phenyl)acrylic acid
Rationale: Saponification is a standard method for the hydrolysis of an ester to its corresponding carboxylic acid. Lithium hydroxide or sodium hydroxide are commonly used bases for this transformation. The carboxylic acid is the key pharmacophore for GPR40 binding.
Materials:
-
(E)-Ethyl 3-(3-(phenylthio)phenyl)acrylate
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the starting ester (1.0 equivalent) in a mixture of THF and water (e.g., a 3:1 or 2:1 ratio).
-
Hydrolysis: Add LiOH·H₂O (2-3 equivalents) or an aqueous solution of NaOH to the mixture. Stir vigorously at room temperature for 4-16 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Extraction: Extract the acidified mixture three times with EtOAc.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid product. If necessary, the product can be further purified by recrystallization.
In Vitro Biological Characterization
Once synthesized, the novel compound must be characterized to determine its activity at the GPR40 receptor. The following protocols describe key cell-based assays to determine potency, efficacy, and mechanism of action.
Diagram: Biological Assay Workflow
Caption: Workflow for the in vitro characterization of GPR40 agonists.
Protocol 4.1: Intracellular Calcium Mobilization Assay
Rationale: This is a primary, high-throughput assay to screen for GPR40 agonists. Activation of the Gαq pathway leads to a transient increase in intracellular calcium, which can be detected using a calcium-sensitive fluorescent dye.[11] The intensity of the fluorescence signal is proportional to the degree of receptor activation.
Materials:
-
HEK293 or CHO cells stably expressing human GPR40.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive dye loading solution (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit dye).
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
-
Test compound and a reference GPR40 agonist (e.g., TAK-875).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the GPR40-expressing cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare the dye loading solution according to the manufacturer's instructions, typically by dissolving the fluorescent dye (e.g., Fluo-4 AM) in assay buffer containing probenecid.
-
Aspirate the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.
-
Compound Plate Preparation: In a separate plate, prepare serial dilutions of the test compound and reference agonist at concentrations that are 4-5x the final desired concentration.
-
Measurement: Place the cell plate and the compound plate into the fluorescence plate reader. Set the instrument to monitor fluorescence (e.g., Excitation: 494 nm, Emission: 516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the compound solutions from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for 2-3 minutes to capture the transient calcium response.
-
Data Analysis: The response is typically measured as the maximum peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
Quantitative Data Example:
| Compound | EC₅₀ (nM) | Efficacy (% of Reference) |
| Reference Agonist | 15 | 100% |
| Test Compound | 50 | 95% |
Protocol 4.2: IP-One HTRF Assay
Rationale: This assay provides a more direct and robust measure of Gαq pathway activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[3][7] The Homogeneous Time-Resolved Fluorescence (HTRF) format is a competitive immunoassay that is well-suited for compound screening and pharmacological characterization.
Materials:
-
GPR40-expressing cells (e.g., CHO-hGPR40).
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1-cryptate antibody, lysis buffer, and stimulation buffer).
-
Lithium Chloride (LiCl) to inhibit IP1 degradation.[3]
-
Test compound and reference agonist.
-
White, low-volume 384-well microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Harvest and resuspend cells in the stimulation buffer provided in the kit, which should be supplemented with LiCl.
-
Compound Addition: Add a small volume of the serially diluted test compounds to the wells of the 384-well plate.
-
Cell Stimulation: Dispense the cell suspension into the wells containing the compounds. Incubate the plate at 37°C for the optimized stimulation time (e.g., 60 minutes).
-
Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) diluted in the lysis buffer to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the 665/620 ratio for each well. The HTRF signal is inversely proportional to the amount of IP1 produced. Plot the HTRF ratio against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC₅₀.
Protocol 4.3: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Rationale: This is a critical functional assay to confirm that GPR40 activation translates into the desired physiological response in a relevant cell type. MIN6 cells are a murine pancreatic β-cell line that endogenously express GPR40 and are widely used for GSIS studies.[7][18][19][20]
Materials:
-
MIN6 cells.
-
Culture medium (e.g., DMEM, 10% FBS, 25 mM glucose).
-
Krebs-Ringer Bicarbonate HEPES buffer (KRBH): 114 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.16 mM MgSO₄, 20 mM HEPES, 2.5 mM CaCl₂, 25.5 mM NaHCO₃, 0.2% BSA, pH 7.4.
-
KRBH with low glucose (e.g., 1-3 mM).
-
KRBH with high glucose (e.g., 17-20 mM).
-
Test compound and reference agonist.
-
Mouse Insulin ELISA kit.
-
BCA Protein Assay Kit.
-
24- or 48-well tissue culture plates.
Procedure:
-
Cell Plating: Seed MIN6 cells in multi-well plates and culture until they reach ~80% confluency.[7]
-
Pre-incubation (Starvation): On the day of the assay, gently wash the cells twice with glucose-free KRBH. Then, pre-incubate the cells in low-glucose KRBH for 1-2 hours at 37°C to bring insulin secretion to a basal level.[7][18]
-
Stimulation: Aspirate the pre-incubation buffer. Add fresh KRBH containing different conditions to the wells:
-
Basal: Low glucose
-
Stimulated Control: High glucose
-
Test: High glucose + test compound (at various concentrations)
-
Reference: High glucose + reference agonist
-
-
Incubate the plate at 37°C for 1-2 hours.
-
Sample Collection: Carefully collect the supernatant (which contains the secreted insulin) from each well and centrifuge at low speed to pellet any detached cells.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Protein Normalization: Lyse the remaining cells in the plate with a suitable lysis buffer (e.g., containing NaOH or RIPA buffer).[7] Determine the total protein content in each well using a BCA assay.
-
Data Analysis: Normalize the measured insulin concentration to the total protein content for each well. Express the results as ng of insulin / mg of protein / hour. Compare the insulin secretion in the presence of the test compound to the high glucose control to determine the fold-potentiation.
Protocol 4.4: GLP-1 Secretion Assay
Rationale: This assay is essential for identifying full agonists/AgoPAMs by measuring their ability to stimulate incretin release. Enteroendocrine cell lines such as murine GLUTag or human NCI-H716 cells are commonly used models.[8][21][22][23]
Materials:
-
NCI-H716 or GLUTag cells.
-
Culture medium (e.g., RPMI-1640 for NCI-H716, DMEM for GLUTag) with 10% FBS.
-
For NCI-H716 cells, plates pre-coated with Matrigel are required.[8]
-
Assay buffer (e.g., PBS or HBSS) supplemented with a DPP-IV inhibitor to prevent GLP-1 degradation.
-
Test compound, reference full agonist (e.g., AM-1638), and a positive control (e.g., Phorbol 12-myristate 13-acetate, PMA).
-
Active GLP-1 ELISA kit.
-
24-well tissue culture plates.
Procedure:
-
Cell Plating: Seed NCI-H716 or GLUTag cells in appropriately coated multi-well plates and culture for 48 hours to allow for differentiation and adherence.
-
Pre-incubation: Gently wash the cells with assay buffer. Pre-incubate in fresh assay buffer for 1-2 hours at 37°C.
-
Stimulation: Aspirate the buffer and replace it with fresh assay buffer containing the test compound, reference agonist, or controls.
-
Incubate at 37°C for 1-2 hours.
-
Sample Collection: Collect the supernatants and centrifuge to remove any cell debris.
-
GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatants using a specific ELISA kit.
-
Data Analysis: Normalize data if necessary (e.g., to total protein content) and express results as fold-increase over the basal (buffer only) control.
Conclusion and Future Directions
The protocols detailed in this guide provide a comprehensive framework for the synthesis and in vitro evaluation of novel GPR40 agonists using 3-(phenylthio)benzaldehyde as a key building block. The proposed synthetic route offers an efficient and logical approach to generating new chemical entities for screening. The subsequent biological assays allow for a thorough characterization of compound potency, Gαq-mediated mechanism of action, and functional efficacy in promoting both insulin and GLP-1 secretion.
Successful identification of potent and efficacious compounds from this workflow would warrant further investigation, including selectivity profiling against related fatty acid receptors (e.g., GPR120, GPR43), in vitro ADME profiling to assess drug-like properties, and ultimately, in vivo testing in rodent models of diabetes to evaluate glucose-lowering efficacy and pharmacokinetic profiles. The exploration of this chemical scaffold may lead to the discovery of next-generation GPR40 agonists with improved safety and efficacy profiles for the treatment of type 2 diabetes.
References
-
Nagy, V. M., et al. (2020). Glucose-stimulated insulin release (GSIS) in MIN6 cells. Bio-protocol, 10(18), e3767. [Link]
-
Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2630-2632. [Link]
-
Poitout, V., et al. (2007). Glucose-Dependent Modulation of Insulin Secretion and Intracellular Calcium Ions by GKA50, a Glucokinase Activator. Diabetes, 56(6), 1696-1704. [Link]
-
Cisbio. (n.d.). HTRF IP-One Gq Detection Kit. Weichilab.com. [Link]
-
Al-awar, D., et al. (2016). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current Pharmaceutical Design, 22(34), 5249-5260. [Link]
-
Wang, Y., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1028794. [Link]
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Janssen, S., et al. (2007). Gut-expressed gustducin and taste receptors regulate secretion of glucagon-like peptide-1. Proceedings of the National Academy of Sciences, 104(38), 15089-15094. [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Chemistry--A European Journal, 19(24), 7838-7851. [Link]
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Garrido, D. M., et al. (2006). Synthesis and activity of small molecule GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 16(7), 1840-1845. [Link]
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Houze, J. B., et al. (2012). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters, 3(7), 549-553. [Link]
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Wang, Y., et al. (2015). Design and Synthesis of Novel, Selective GPR40 AgoPAMs. ACS Medicinal Chemistry Letters, 6(8), 903-908. [Link]
-
Thompson, A., et al. (2013). Evolution of the Synthetic Process to an Advanced GPR40 Agonist. Organic Process Research & Development, 17(2), 247-255. [Link]
-
Kym, P. R., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3447-3457. [Link]
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Fu, J., et al. (2019). Insulin secretion assays in an engineered MIN6 cell line. MethodsX, 6, 2262-2270. [Link]
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Cheng, K., et al. (2012). High Passage MIN6 Cells Have Impaired Insulin Secretion with Impaired Glucose and Lipid Oxidation. PLoS ONE, 7(7), e40868. [Link]
-
van der Velden, W. J. C., et al. (2016). A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline. International Journal of Molecular Sciences, 17(9), 1505. [Link]
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Paton, D. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
-
Kim, Y. J., et al. (2023). Isosinensetin Stimulates Glucagon-like Peptide-1 Secretion via Activation of hTAS2R50 and the Gβγ-Mediated Signaling Pathway. International Journal of Molecular Sciences, 24(4), 3591. [Link]
-
Chen, Y. F., et al. (2017). GLP-1 release by NCI-H716 cells. Acta Pharmacologica Sinica, 38(4), 509-516. [Link]
-
Garrido, D. M., et al. (2006). Synthesis and activity of small molecule GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 16(7), 1840-1845. [Link]
-
Houze, J. B., et al. (2012). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters, 3(7), 549-553. [Link]
-
Liu, L., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Molecules, 29(23), 5296. [Link]
-
Ueno, H., et al. (2020). Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. ACS Medicinal Chemistry Letters, 11(10), 1957-1963. [Link]
-
Le, P., et al. (2020). Degradation of the Incretin Hormone Glucagon-Like Peptide-1 (GLP-1) by Enterococcus faecalis Metalloprotease GelE. mSphere, 5(1), e00811-19. [Link]
-
Kym, P. R., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(21), 9614-9635. [Link]
-
Frank, J. A., et al. (2017). Optical control of GPR40 signalling in pancreatic β-cells. Chemical Science, 8(11), 7571-7576. [Link]
-
Tsujihata, Y., et al. (2011). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. Journal of Medicinal Chemistry, 54(12), 4371-4383. [Link]
-
Wang, Y., et al. (2016). Design, synthesis and Structure-activity relationship studies of new thiazole-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. European Journal of Medicinal Chemistry, 117, 230-243. [Link]
-
Kym, P. R., et al. (2016). The Discovery, Preclinical and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083 and LY2922470). ResearchGate. [Link]
-
Christiansen, E., et al. (2013). Structure–Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469. ACS Medicinal Chemistry Letters, 4(5), 441-445. [Link]
-
Lin, D. C., et al. (2016). Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Medicinal Chemistry Letters, 7(5), 513-518. [Link]
-
Negoro, K., et al. (2011). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ResearchGate. [Link]
-
Ma, L., et al. (2020). Sennoside A Induces GLP-1 Secretion Through Activation of the ERK1/2 Pathway in L-Cells. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 13, 1481-1490. [Link]
-
Dvorak, C. A., et al. (2025). Discovery of Gut-Targeted GPR40 Agonist K‑757 and GPR119 Agonist K‑833, a Combination Treatment for Metabolic Disorders. Journal of Medicinal Chemistry. [Link]
-
Krasavin, M., et al. (2017). Continued SAR exploration of 1,2,4-thiadiazole-containing scaffolds in the design of free fatty acid receptor 1 (GPR40) agonists. European Journal of Medicinal Chemistry, 140, 324-332. [Link]
-
Shi, J., et al. (2018). Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists. Journal of Medicinal Chemistry. [Link]
-
Lee, J., et al. (2021). Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. Journal of Medicinal Chemistry, 64(8), 4849-4864. [Link]
-
Johnson, J. A., et al. (2017). Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. Journal of Medicinal Chemistry. [Link]
-
Liu, L., et al. (2024). Selected examples of small molecule GPR40 agonists. ResearchGate. [Link]
-
Tan, C. P., et al. (2008). Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes, 57(8), 2211-2219. [Link]
-
Wang, Y., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1028794. [Link]
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Application Note: Synthesis of Schiff Bases using 3-(phenylthio)benzaldehyde
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the protocol for synthesizing Schiff bases (imines) using 3-(phenylthio)benzaldehyde as the electrophilic building block.
Introduction & Chemical Context
3-(phenylthio)benzaldehyde is a valuable intermediate in organic synthesis, characterized by a formyl group meta to a phenylthio ether moiety. Unlike its para isomer, the meta positioning prevents direct resonance conjugation between the sulfur lone pair and the carbonyl group. Consequently, the carbonyl carbon retains significant electrophilicity, primarily influenced by the inductive electron-withdrawing nature of the sulfur atom.
The resulting Schiff bases (imines) are of high interest in two primary fields:
-
Coordination Chemistry: The thioether sulfur acts as a "soft" donor site, often forming stable tridentate pincer ligands (ONS or NXS types) with transition metals like Pd(II), Pt(II), and Ru(II).
-
Medicinal Chemistry: The phenylthio pharmacophore is associated with antimicrobial and anti-inflammatory activities. The azomethine linkage (
) acts as a versatile linker that can improve lipophilicity and target binding.
Reaction Mechanism & Thermodynamics
The formation of the Schiff base is a reversible condensation reaction governed by the equilibrium between the carbonyl compound, the amine, and the imine product.
The Acid-Catalysis Balance
The reaction requires a delicate pH balance (typically pH 4–5):
-
Role of Acid: Protonates the carbinolamine hydroxyl group, converting it into a good leaving group (
) to facilitate dehydration.[1] -
Risk of Excess Acid: If the solution is too acidic, the amine nucleophile becomes protonated (
), rendering it non-nucleophilic and halting the reaction.[1]
Mechanistic Pathway (Visualization)
Figure 1: Step-wise mechanism of acid-catalyzed Schiff base formation. Note the critical dehydration step which drives the equilibrium.
Experimental Protocols
Protocol A: Standard Solution-Phase Synthesis (Reflux)
Best for: Bulk synthesis, high purity, and crystallizable products.
Materials:
-
3-(phenylthio)benzaldehyde (1.0 equiv)
-
Primary Amine (e.g., aniline, 4-aminophenol) (1.0 equiv)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.[2]
Step-by-Step Procedure:
-
Preparation of Electrophile: Dissolve 5 mmol of 3-(phenylthio)benzaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Stir until clear.
-
Preparation of Nucleophile: In a separate beaker, dissolve 5 mmol of the primary amine in 10 mL of absolute ethanol.
-
Addition: Slowly add the amine solution to the aldehyde solution under stirring.
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Note: Do not exceed 5 drops; excess acid inhibits the nucleophile.
-
-
Reflux: Attach the condenser and reflux the mixture at 70–80°C for 3–6 hours.
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot should disappear.
-
-
Isolation:
-
Remove the flask from heat and allow it to cool to room temperature.
-
Pour the reaction mixture into crushed ice (approx. 100g) with vigorous stirring. The Schiff base should precipitate as a solid.[2]
-
-
Purification:
-
Filter the precipitate using a Büchner funnel.[2]
-
Wash with cold ethanol (2 x 5 mL) to remove unreacted starting materials.
-
Recrystallize from hot ethanol or an ethanol/chloroform mixture.
-
-
Drying: Dry the crystals in a vacuum desiccator over anhydrous
.
Protocol B: Green Synthesis (Solvent-Free Grinding)
Best for: Rapid screening, acid-sensitive amines, and "Green Chemistry" compliance.
-
Weighing: Weigh 1.0 mmol of 3-(phenylthio)benzaldehyde and 1.0 mmol of primary amine.
-
Grinding: Place both in a clean agate mortar.
-
Reaction: Grind the mixture vigorously with a pestle for 10–20 minutes.
-
Observation: The mixture will likely turn into a paste or melt due to the formation of a eutectic mixture and the release of water.
-
-
Workup: Wash the resulting solid with cold ether or ethanol to remove impurities. Recrystallize as described in Protocol A.
Workflow Visualization
Figure 2: Operational workflow for the standard solution-phase synthesis.
Characterization & Data Interpretation
Successful synthesis is confirmed when the carbonyl signal disappears and the imine signal appears.
Table 1: Key Spectroscopic Markers
| Technique | Functional Group | Expected Signal | Notes |
| FT-IR | C=N (Imine) | 1600 – 1640 cm⁻¹ | Sharp, strong band. Distinct from C=O (1700 cm⁻¹). |
| FT-IR | C=O (Aldehyde) | Absent | Disappearance confirms consumption of starting material. |
| ¹H NMR | -CH=N- (Azomethine) | Singlet. Shift varies based on amine substituent. | |
| ¹H NMR | -CHO (Aldehyde) | Absent | Usually |
| ¹³C NMR | C=N | Downfield signal, distinct from aromatic carbons. |
Technical Note on Thioether Stability:
The 3-(phenylthio) group is stable under these mild acidic conditions. However, avoid using strong oxidizing agents during workup (e.g., hydrogen peroxide, bleach), as the sulfur atom can oxidize to a sulfoxide (
Applications & Utility
-
Metallo-Drug Development: The meta-phenylthio group allows for the design of "pincer" ligands. When the amine component contains a donor group (e.g., 2-aminophenol or 2-aminopyridine), the resulting Schiff base can coordinate to metals via the Imine Nitrogen, the Phenolic Oxygen, and potentially the Sulfur (though sterically challenging in meta, it influences crystal packing and solubility).
-
Biological Screening: Derivatives of phenylthio-benzaldehydes have shown efficacy against Gram-positive bacteria (S. aureus) [1]. The lipophilic nature of the diphenyl-thioether moiety aids in penetrating bacterial cell walls.
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| No Precipitate | Product is too soluble in EtOH. | Concentrate the solution by rotary evaporation to 1/3 volume, then freeze overnight. |
| Oily Product | Incomplete dehydration or impurities. | Triturate the oil with cold hexane or diethyl ether to induce crystallization. |
| Low Yield | Reversible hydrolysis. | Use a Dean-Stark trap (if using Toluene) or add activated 4Å molecular sieves to the reaction flask to scavenge water. |
| Starting Material Remains | Equilibrium favors reactants. | Increase reflux time or add slightly more catalyst (do not exceed pH 4). |
References
-
BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Schiff Bases from p-(Dimethylamino)benzaldehyde. Link (General Protocol Adaptation).
-
Vedantu. (n.d.). Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. Link
-
SciSpace. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods. Link
-
PubChem. (2025).[4][5] 3-Phenylbenzaldehyde Compound Summary. Link (Structural Analog Data).
-
Global Conference. (n.d.). Synthesis of Schiff Base by Combining Aniline and Benzaldehyde. Link
-
MDPI. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound. Link
Sources
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- 4. 2-(Phenylthio)benzaldehyde | C13H10OS | CID 12340685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Phenylbenzaldehyde | C13H10O | CID 121053 - PubChem [pubchem.ncbi.nlm.nih.gov]
preparation of 3-(phenylthio)benzyl alcohol via NaBH4 reduction
Application Note: High-Efficiency Synthesis of 3-(Phenylthio)benzyl Alcohol via Chemoselective Sodium Borohydride Reduction
Abstract & Scope
This application note details a robust, scalable protocol for the preparation of 3-(phenylthio)benzyl alcohol (CAS: Analogous to 6317-56-2 para-isomer) via the reduction of 3-(phenylthio)benzaldehyde using Sodium Borohydride (
While lithium aluminum hydride (
Scientific Foundation & Reaction Mechanism
Chemoselectivity of NaBH4
Sodium borohydride is a nucleophilic reducing agent.[1] Unlike electrophilic reducing agents (e.g., Borane-THF) which might complex with the sulfur lone pairs, or strong nucleophiles (
-
Thioether Stability: The sulfur atom in the 3-position is electron-rich.
does not oxidize sulfur, nor does it effect hydrogenolysis of the C-S bond under these conditions. -
Mechanism: The borohydride anion (
) transfers a hydride ( ) to the carbonyl carbon, forming an alkoxyborate intermediate. Methanol serves as both solvent and proton source during the workup/solvolysis to release the alcohol.
Mechanistic Visualization
Figure 1: Mechanistic pathway of the borohydride reduction. The cycle repeats until all hydrides are potentially utilized, though stoichiometry is usually controlled to 0.25-0.5 eq.
Safety Protocol (Critical)
| Hazard Class | Specific Risk | Mitigation Strategy |
| Hydrogen Evolution | Ensure adequate ventilation.[2][3][4] Do not seal the reaction vessel tightly. | |
| Thioether Toxicity | Organosulfur compounds can be toxic and malodorous. | Work exclusively in a fume hood. Treat glassware with bleach (hypochlorite) to oxidize residual sulfur traces if odor persists. |
| Exotherm | Reaction is exothermic.[5] | Add |
Experimental Protocol
Materials & Reagents
-
Substrate: 3-(phenylthio)benzaldehyde (
equiv). -
Reagent: Sodium Borohydride (
), powder or pellets ( equiv; theoretical is , excess ensures completion). -
Solvent: Methanol (HPLC Grade), anhydrous preferred but not strictly required.
-
Quench: Saturated Ammonium Chloride (
) or .[1] -
Extraction: Dichloromethane (
) or Ethyl Acetate ( ).
Step-by-Step Methodology
Step 1: Solvation
-
Charge a clean, dry round-bottom flask (RBF) with 3-(phenylthio)benzaldehyde (
, ). -
Add Methanol (
, ). -
Add a magnetic stir bar and stir until the solid is completely dissolved.
-
Place the flask in an ice-water bath and cool to
.
Step 2: Reduction
-
Weigh
( , ). -
Critical Action: Add
portion-wise over 5–10 minutes. Avoid dumping to prevent rapid evolution and temperature spikes. -
Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (
). -
Stir for 45–60 minutes.
Step 3: Monitoring (IPC)
-
Perform Thin Layer Chromatography (TLC).[1][6][7]
-
Mobile Phase: 20% EtOAc in Hexanes.
-
Visualization: UV (254 nm). The aldehyde carbonyl is UV active and polar; the alcohol will be more polar (lower
) but distinct. -
Target: Disappearance of the aldehyde spot.[8]
-
Step 4: Quench & Workup
-
Cool the mixture back to
(optional, but recommended to suppress borate hydrolysis exotherms). -
Slowly add Sat.
( ) or dropwise. Caution: Gas evolution. -
Evaporate the bulk Methanol under reduced pressure (Rotavap) to leave an aqueous slurry.
-
Dilute with Water (
) and extract with DCM ( ). -
Wash combined organics with Brine (
). -
Dry over anhydrous
or .
Step 5: Isolation
-
Filter off the drying agent.
-
Concentrate in vacuo to yield the crude oil/solid.
-
Purification: Usually sufficiently pure (
).[9] If necessary, purify via silica gel flash chromatography (Gradient: 0 30% EtOAc/Hexanes).
Process Workflow Visualization
Figure 2: Operational workflow for the synthesis, highlighting the Critical Control Point (IPC) at the TLC stage.
Analytical Data & Characterization
Upon isolation, the identity of the compound should be verified.
| Attribute | Expected Value / Observation |
| Physical State | Clear viscous oil or low-melting white solid. |
| Yield | 92% – 98% (Quantitative conversion is typical). |
| 1H NMR (400 MHz, CDCl3) | |
| IR Spectroscopy | Broad peak at 3300–3400 |
| Mass Spectrometry |
Note: The methylene protons (
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Old/decomposed | Add an additional 0.2 equiv of fresh |
| Emulsion during Workup | Boron salts complexing with organic layer. | Add a small amount of dilute HCl (1M) to break the complex, or use Rochelles salt (Potassium Sodium Tartrate) solution. |
| Product smells like garlic | Residual thiophenol (from precursor synthesis). | Wash organic layer with |
References
-
Sodium Borohydride Reduction of Aldehydes: Master Organic Chemistry. "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones."[1][5][6][7][8][11] [Link]
-
General Protocol for Benzaldehyde Reduction: Organic Chemistry Portal. "Sodium Borohydride - Reactivity and Protocols." [Link]
- Synthesis of Thio-benzaldehydes (Precursor Context): Google Patents. "Preparation method of thio-benzaldehyde (CN103755605A)."
-
Safety Data & Handling of NaBH4: UC Santa Barbara Safety SOP. "Standard Operating Procedure: Sodium Borohydride."[3] [Link]
-
Target Molecule Identification (CAS 6317-56-2): PubChem. "p-(Phenylthio)benzyl alcohol (Compound Summary)." [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. quora.com [quora.com]
- 5. icheme.org [icheme.org]
- 6. orientjchem.org [orientjchem.org]
- 7. scispace.com [scispace.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. p-(Phenylthio)benzyl alcohol | C13H12OS | CID 80593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
Application Notes & Protocols for the Synthesis of Benzothiophene Derivatives from 3-(Phenylthio)benzaldehyde
Introduction: The Significance of the Benzothiophene Scaffold
The benzothiophene core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of compounds with significant applications in medicinal chemistry and materials science.[1] Notable pharmaceuticals, such as the selective estrogen receptor modulator Raloxifene and the antipsychotic agent Brexpiprazole, feature this moiety, highlighting its importance in drug development.[2][3] In materials science, the π-conjugated system of benzothiophene derivatives makes them valuable components in organic electronics.[3]
This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the preparation of benzothiophene derivatives, specifically addressing the synthetic challenge posed by starting from 3-(phenylthio)benzaldehyde. This document is intended for researchers and professionals in organic synthesis and drug discovery, offering not just procedural steps but also the underlying scientific rationale.
PART 1: Synthetic Strategy—Navigating a Non-Canonical Precursor
The synthesis of benzothiophenes from 3-(phenylthio)benzaldehyde presents a unique challenge. Most high-yielding benzothiophene syntheses rely on intramolecular cyclization, where the reacting functional groups are positioned ortho to each other on the aromatic ring. In 3-(phenylthio)benzaldehyde, the phenylthio group is meta to the aldehyde, making a direct intramolecular cyclization to form the fused thiophene ring sterically and electronically unfeasible.
Therefore, a successful synthesis necessitates a strategic modification of the starting material to create a viable cyclization precursor. This guide proposes two primary strategies to achieve this transformation.
Strategy A: Multi-step Synthesis via an ortho-Alkynyl Intermediate
This is the most versatile and robust approach. It involves a two-stage process:
-
Ortho-Functionalization: Introduction of a reactive group, specifically an alkyne, at the C-2 position of the benzaldehyde ring (ortho to the phenylthio group). This creates a classic precursor for benzothiophene synthesis.
-
Intramolecular Cyclization: The newly formed ortho-alkynyl diaryl sulfide is then cyclized to the benzothiophene core using either electrophilic or radical-mediated pathways.
Strategy B: Direct Palladium-Catalyzed Dehydrogenative C-H/C-H Cyclization
A more direct, though potentially less general, alternative is the use of modern palladium catalysis to forge the benzothiophene ring through a dual C-H activation mechanism.[4] This approach directly couples a C-H bond on the phenylthio ring with the ortho C-H bond on the benzaldehyde ring.
The following sections will provide detailed protocols and mechanistic insights for each of these strategies.
PART 2: Detailed Protocols and Methodologies
Strategy A: Protocol I - Synthesis via an ortho-Alkynyl Intermediate
This protocol is broken down into the initial functionalization of the starting material, followed by two alternative methods for the final cyclization.
Caption: Overall workflow for the multi-step synthesis of benzothiophenes.
The key to this strategy is the regioselective introduction of an alkyne at the C-2 position. The aldehyde group can act as a directing group for ortho-C-H functionalization. However, the aldehyde is also sensitive to nucleophilic attack, particularly from organolithium reagents used in directed ortho metalation (DoM). Therefore, a transient directing group strategy is recommended.[1][5][6][7]
Protocol 1.1: Pd-Catalyzed ortho-C-H Alkynylation using a Transient Directing Group
This method avoids harsh organometallic reagents by forming a temporary imine that directs a palladium catalyst to the desired C-H bond.
-
Materials:
-
3-(Phenylthio)benzaldehyde
-
Aniline (or other primary amine)
-
(Triisopropylsilyl)acetylene (or other terminal alkyne)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Ag₂CO₃ (Silver carbonate)
-
Cu(OAc)₂ (Copper(II) acetate)
-
Toluene, anhydrous
-
Hydrochloric acid (2 M)
-
Standard workup and purification reagents
-
-
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add 3-(phenylthio)benzaldehyde (1.0 mmol), aniline (1.1 mmol), and anhydrous toluene (5 mL).
-
Heat the mixture at 80 °C for 1 hour to facilitate in situ formation of the corresponding imine.
-
Cool the mixture to room temperature. Add Pd(OAc)₂ (0.05 mmol, 5 mol%), Ag₂CO₃ (1.5 mmol), Cu(OAc)₂ (0.2 mmol), and (triisopropylsilyl)acetylene (1.5 mmol).
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. To the residue, add tetrahydrofuran (10 mL) and 2 M HCl (5 mL). Stir vigorously for 1 hour to hydrolyze the imine and the silyl group.
-
Perform a standard aqueous workup: extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 2-ethynyl-3-(phenylthio)benzaldehyde precursor.
-
Causality and Expertise: The use of a transient directing group is a modern and elegant solution that bypasses the classic issue of aldehyde reactivity. The silver and copper salts act as co-oxidants and promoters in the catalytic cycle. This C-H activation approach is highly convergent and atom-economical.
With the ortho-alkynyl precursor in hand, electrophilic cyclization provides a reliable method for ring closure.[8] Iodine is a commonly used and effective electrophile for this transformation.[9]
Protocol 1.2: Iodocyclization of 2-Ethynyl-3-(phenylthio)benzaldehyde
-
Materials:
-
2-Ethynyl-3-(phenylthio)benzaldehyde (from Step 1)
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve the 2-ethynyl-3-(phenylthio)benzaldehyde (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.
-
Add sodium bicarbonate (2.0 mmol) to the solution.
-
Add a solution of iodine (1.2 mmol) in DCM (5 mL) dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring for the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-iodo-benzothiophene derivative. The aldehyde group remains intact.
-
Mechanism of Electrophilic Cyclization:
Caption: Mechanism of iodine-mediated electrophilic cyclization.
The reaction proceeds via the activation of the alkyne by iodine to form a cyclic iodonium ion intermediate. The pendant sulfur atom then acts as a nucleophile, attacking the iodonium ion in a 5-exo-dig cyclization, which is kinetically favored. Subsequent aromatization leads to the stable benzothiophene product.[9]
As an alternative to electrophilic methods, radical cyclization offers a powerful way to construct the benzothiophene ring, often under mild conditions.[10][11]
Protocol 1.3: TBHP-Initiated Radical Cyclization
This protocol uses tert-butyl hydroperoxide (TBHP) to initiate a radical cascade that leads to the desired product.[10] This specific example would lead to a 3-sulfonylated benzothiophene if a sulfinic acid is included. For a simpler cyclization, other radical initiators and conditions can be employed.
-
Materials:
-
2-Ethynyl-3-(phenylthio)benzaldehyde (from Step 1)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
1,2-Dichloroethane (DCE)
-
-
Procedure:
-
In a sealed tube, combine 2-ethynyl-3-(phenylthio)benzaldehyde (0.5 mmol) and DCE (3 mL).
-
Add TBHP (1.5 mmol).
-
Seal the tube and heat the mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the benzothiophene derivative.
-
Mechanism of Radical Cyclization:
Caption: Generalized mechanism for radical-mediated cyclization.
A radical initiator adds to the alkyne, generating a vinyl radical. This radical then undergoes an intramolecular cyclization onto the adjacent aromatic ring. The resulting radical intermediate is then oxidized or undergoes hydrogen abstraction to yield the final aromatic product.
| Parameter | Electrophilic Cyclization (Iodine) | Radical Cyclization (TBHP) |
| Reagents | I₂, NaHCO₃ | TBHP |
| Temperature | Room Temperature | 100 °C |
| Key Feature | Incorporates a halogen (Iodo) at C3 | Direct C-H bond formation at C3 |
| Advantages | Mild conditions, high yields | Access to non-halogenated derivatives |
| Considerations | Product is a 3-halobenzothiophene | Requires higher temperatures |
Strategy B: Protocol II - Direct Palladium-Catalyzed C-H/C-H Cyclization
This strategy offers a more direct route from the starting material, leveraging the power of modern C-H activation chemistry.[4]
Protocol 2.1: Pd-Catalyzed Oxidative Dehydrogenative Cyclization
-
Materials:
-
3-(Phenylthio)benzaldehyde
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Cu(OAc)₂ (Copper(II) acetate)
-
Trifluoroacetic acid (TFA)
-
1,2-Dichloroethane (DCE)
-
-
Procedure:
-
To a pressure tube, add 3-(phenylthio)benzaldehyde (0.5 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Cu(OAc)₂ (1.0 mmol).
-
Add anhydrous DCE (4 mL) and TFA (1 mL).
-
Seal the tube and heat at 120 °C for 24 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through Celite and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to obtain the target benzothiophene derivative.
-
Causality and Expertise: This reaction proceeds through a palladium-catalyzed dual C-H functionalization. The palladium catalyst activates a C-H bond on one aromatic ring, and this intermediate then undergoes an intramolecular C-H activation/arylation with the other ring. The copper(II) acetate acts as the terminal oxidant to regenerate the active Pd(II) catalyst. TFA is crucial as an additive to promote the C-H activation step. This method is highly efficient in terms of step economy.
PART 3: References
-
Synthesis of Dibenzothiophenes via a Deglucosylative C−H Thiolation of Biarylthioglycosides. ResearchGate. [Link]
-
Synthesis of dibenzothiophenes by Pd-catalyzed dual C-H activation from diaryl sulfides. PubMed. [Link]
-
Synthesis of benzothiophenes via sulfonium-[12][12]-rearrangement of aryl sulfoxides with allenenitriles. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. ACS Publications. [Link]
-
Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. PubMed. [Link]
-
One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. PMC. [Link]
-
Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups. PubMed. [Link]
-
Synthesis of 3-(Arylsulfonyl)benzothiophenes and Benzoselenophenes via TBHP-Initiated Radical Cyclization of 2-Alkynylthioanisoles or -selenoanisoles with Sulfinic Acids. ACS Publications. [Link]
-
Developments in the Construction of Benzo[b]Thiophenes from 2‐Alkynylthioanisoles by Electrophilic and Radical Cyclization Reactions. ResearchGate. [Link]
-
Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. ACS Publications. [Link]
-
Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. ACS Publications. [Link]
-
Ir‐Catalyzed Intramolecular Cyclization of 2‐Alkynyl Diaryl Sulfides for the Selective Synthesis of Sulfur‐Containing Polycyclic Compounds. ResearchGate. [Link]
-
Intramolecular cyclization of various 2-alkynylarylketones. ResearchGate. [Link]
-
Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. PMC. [Link]
-
Photoinduced Radical Cyclization of 2-Alkynylthioanisoles with Disulfides without an External Photocatalyst. PubMed. [Link]
-
Competition Studies in Alkyne Electrophilic Cyclization Reactions. PMC. [Link]
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of dibenzothiophenes by Pd-catalyzed dual C-H activation from diaryl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photoinduced Radical Cyclization of 2-Alkynylthioanisoles with Disulfides without an External Photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of benzothiophenes via sulfonium-[3,3]-rearrangement of aryl sulfoxides with allenenitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Selective Benzaldehyde Synthesis in the Presence of Oxidation-Sensitive Sulfides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document addresses a common and critical challenge in organic synthesis: the selective oxidation of a benzylic precursor to a benzaldehyde derivative without the unwanted oxidation of a sulfide moiety present in the same molecule. Over-oxidation of the nucleophilic sulfide to a sulfoxide is a frequent side reaction that can significantly lower yield and complicate purification.
This guide provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding of the underlying chemical principles to empower you to navigate this synthetic hurdle successfully.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers face when encountering undesired sulfide oxidation.
Q1: Why is my sulfide group being oxidized to a sulfoxide during my benzaldehyde synthesis?
The primary reason is the choice of oxidant. Many classical methods for converting benzyl halides or alcohols to aldehydes employ reagents that are strong enough to oxidize the electron-rich sulfur atom of a sulfide.
The most common culprits are oxidations involving dimethyl sulfoxide (DMSO) as the terminal oxidant, such as the Kornblum oxidation (for benzyl halides) and the Swern, Pfitzner-Moffatt, and related oxidations (for benzyl alcohols).[1][2][3] In these reactions, DMSO (or an activated form of it) is the species that accepts electrons from the substrate. While the primary target is the benzylic position, the sulfur atom of a sulfide group within your molecule can also act as a nucleophile, attacking the oxidant and becoming oxidized itself.[4][5]
Q2: What factors influence the rate of sulfide oxidation versus the desired aldehyde formation?
Several kinetic and thermodynamic factors are at play:
-
Temperature: Sulfide oxidation is often highly temperature-dependent. Many undesired side reactions, including this one, accelerate significantly at higher temperatures. This is particularly relevant for the Kornblum oxidation, which typically requires heating.[5]
-
Oxidant Stoichiometry: Using a large excess of the oxidant increases the statistical probability of a reaction with the sensitive sulfide group.[6] Precise control over stoichiometry is crucial, though often insufficient on its own to prevent the side reaction entirely.
-
Nature of the Oxidant: The reactivity of the chosen oxidant is paramount. Hard, electrophilic oxidants can readily attack the soft sulfur atom. Milder, more selective reagents are necessary. For example, methods that do not rely on traditional oxidative pathways, like the Sommelet reaction, circumvent this issue entirely.[7][8]
-
Solvent and pH: The reaction medium can influence the nucleophilicity of the sulfide. In some cases, acidic conditions can protonate the sulfide, deactivating it towards oxidation, although this may not be compatible with the primary reaction.[6]
Q3: Are DMSO-based oxidations (Kornblum, Swern) ever suitable for substrates containing sulfides?
They are high-risk but can sometimes be successful with stringent control. The Swern oxidation is performed at cryogenic temperatures (-78 °C), which can significantly suppress the rate of sulfide oxidation compared to the desired alcohol oxidation.[9][10] Success hinges on maintaining this low temperature throughout the addition of reagents and the reaction time.
The Kornblum oxidation , which often requires temperatures from 80°C to 150°C, is generally unsuitable for substrates with sensitive sulfide groups and should be avoided.[5]
Q4: What are the key analytical indicators of sulfoxide formation?
You can detect the formation of the sulfoxide byproduct using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The sulfoxide is significantly more polar than the corresponding sulfide. It will appear as a new spot with a lower Rf value (it will run slower on the plate).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the protons on the carbons adjacent to the sulfur (α-protons) will shift downfield upon oxidation to a sulfoxide. In the ¹³C NMR, the α-carbons will also show a characteristic downfield shift.
-
Mass Spectrometry (MS): The mass spectrum of the product mixture will show a peak corresponding to the molecular weight of the desired aldehyde and another peak at [M+16] relative to the starting material or [M(aldehyde)+16] relative to the desired product, corresponding to the addition of an oxygen atom.
Part 2: Troubleshooting Guide
This section provides a direct, problem-and-solution framework for specific experimental challenges.
Problem 1: Significant sulfoxide formation is observed when using a DMSO-based oxidation on my sulfide-containing benzyl halide.
-
Primary Cause: You are likely using the Kornblum oxidation or a variant. In this reaction, DMSO is not just a solvent but the active oxidant, and it readily reacts with the nucleophilic sulfide at the required high temperatures.[3][5]
-
Solution Pathway:
-
Cease using the Kornblum oxidation. Optimization of this method is unlikely to yield a clean product.
-
Switch to a Non-Oxidative Method. The Sommelet reaction is the most robust and highly recommended alternative. It converts benzyl halides to aldehydes using hexamine and water, a process that involves hydrolysis of an intermediate rather than direct oxidation.[8][11] This method is exceptionally tolerant of sensitive functional groups like sulfides.
-
Problem 2: My sulfide-containing benzyl alcohol is being partially oxidized to the sulfoxide during conversion to the aldehyde.
-
Primary Cause: The oxidation conditions are either too harsh or not adequately controlled. This can happen even with milder methods like the Swern oxidation if the temperature is not strictly maintained.[9][10]
-
Solution Pathway:
-
Refine Your Current Protocol (Swern Oxidation):
-
Temperature is Critical: Ensure your reaction vessel is maintained at -78 °C (a dry ice/acetone bath) throughout the entire procedure, especially during the addition of the alcohol and the base. Do not allow the internal temperature to rise.[10]
-
Stoichiometry: Use the minimum necessary equivalents of oxalyl chloride and DMSO (typically 1.5-2.0 eq.).
-
Addition Order: Add the alcohol to the activated DMSO solution before adding the triethylamine base. Adding the base too early can lead to side reactions.[10]
-
-
Consider Alternative Mild Oxidants: If rigorous temperature control is still insufficient, explore other methods. Oxidation with pyridine N-oxide in the presence of a silver salt has been shown to work for benzylic halides under mild conditions and may be adaptable for alcohols.[12]
-
Comparative Overview of Relevant Methods
The following table summarizes the suitability of common methods for the synthesis of benzaldehyde derivatives in the presence of a sulfide moiety.
| Method | Substrate | Typical Conditions | Sulfide Compatibility | Key Considerations |
| Kornblum Oxidation | Benzyl Halide | DMSO, base, 80-150 °C | Very Poor [5] | High temperature and DMSO as oxidant lead to significant sulfoxide formation. Not recommended. |
| Swern Oxidation | Benzyl Alcohol | DMSO, (COCl)₂, Et₃N, -78 °C | Moderate to Good [4][10] | Success is highly dependent on strict, cryogenic temperature control. |
| Pfitzner-Moffatt Oxidation | Benzyl Alcohol | DMSO, DCC, acid catalyst, RT | Poor to Moderate [2][13] | Generally run at warmer temperatures than Swern, increasing the risk of side reactions. |
| Sommelet Reaction | Benzyl Halide | Hexamine, water/acetic acid, reflux | Excellent [7][8][14] | Non-oxidative mechanism is highly tolerant of sulfides. The method of choice for this transformation. |
| Pyridine N-Oxide/Ag₂O | Benzyl Halide | Pyridine N-oxide, Ag₂O, MeCN | Good [12] | Mild conditions, but requires stoichiometric silver oxide. |
Part 3: Detailed Experimental Protocols
These protocols provide validated, step-by-step procedures for the recommended solutions.
Protocol 1: The Sommelet Reaction (Recommended for Benzyl Halides)
This protocol describes the conversion of a sulfide-containing benzyl halide to the corresponding benzaldehyde using hexamine. It is adapted from established procedures.[14]
Scientist's Note: The Sommelet reaction proceeds by forming a quaternary ammonium salt with hexamine, which then hydrolyzes to the aldehyde. This pathway completely avoids the use of external oxidants, ensuring the sulfide group remains untouched.[8]
-
Step 1: Formation of the Hexaminium Salt
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the sulfide-containing benzyl halide (1.0 eq.) and hexamine (1.2 eq.).
-
Add a solvent such as 50% aqueous acetic acid or chloroform. A common solvent choice is aqueous acetic acid.[15]
-
Heat the mixture to reflux and maintain for 2-4 hours. The mixture should become homogeneous. Monitor the disappearance of the starting halide by TLC.
-
-
Step 2: Hydrolysis to the Aldehyde
-
After the initial reaction is complete, cool the mixture slightly.
-
Add concentrated hydrochloric acid (e.g., 3-4 equivalents relative to the halide) to the reaction mixture.
-
Heat the mixture to reflux again for 15-30 minutes to facilitate hydrolysis of the intermediate.
-
-
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize excess acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation.
-
Protocol 2: High-Fidelity Swern Oxidation (For Benzyl Alcohols)
This protocol outlines the procedure for oxidizing a sulfide-containing benzyl alcohol with careful control to minimize side reactions.
Scientist's Note: The key to success is the in-situ formation of the highly reactive chloro(dimethyl)sulfonium chloride at -78 °C. This species reacts rapidly with the alcohol. The subsequent elimination to form the aldehyde is also fast at low temperatures, whereas the undesired sulfide oxidation is kinetically much slower.[4][10]
-
Step 1: Preparation of the Activated Oxidant
-
Set up a flame-dried, three-necked flask under a nitrogen or argon atmosphere, equipped with a magnetic stir bar, a thermometer, and two addition funnels.
-
Charge the flask with anhydrous dichloromethane (DCM) and cool it to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (1.5 eq.) to the cold DCM.
-
Slowly add a solution of anhydrous DMSO (2.0 eq.) in DCM via an addition funnel, ensuring the internal temperature does not rise above -70 °C. Stir for 15 minutes.
-
-
Step 2: Oxidation of the Alcohol
-
Slowly add a solution of the sulfide-containing benzyl alcohol (1.0 eq.) in DCM via the second addition funnel. Again, maintain the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 30-45 minutes.
-
-
Step 3: Elimination to Form the Aldehyde
-
Slowly add triethylamine (Et₃N, 5.0 eq.) via a syringe or addition funnel. A thick white precipitate (triethylammonium chloride) will form.
-
Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature.
-
-
Step 4: Workup and Purification
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with a dilute HCl solution (to remove excess triethylamine), water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product should be purified by column chromatography.
-
Deodorization: Rinse all glassware with a bleach solution to oxidize the malodorous dimethyl sulfide byproduct.[4]
-
Part 4: Mechanistic Pathways & Workflow Diagrams
Visual aids to better understand the chemical processes and troubleshooting logic.
Diagram 1: Competing Reaction Pathways
Caption: Competing oxidation of the benzylic position versus the sulfide moiety.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting undesired sulfoxide formation.
References
-
Swern oxidation - Wikipedia. Wikipedia. [Link]
-
Selective oxidation of alcohols and sulfides via O2 using a Co(II) salen complex catalyst immobilized on KCC-1: synthesis and kinetic study. RSC Publishing. [Link]
-
Kornblum oxidation - Wikipedia. Wikipedia. [Link]
-
Selective Oxidation of Sulfides to Sulfoxides by Atmospheric Oxygen and Aldehyde Catalysed by NIII Complexes. Taylor & Francis. [Link]
-
Sulfide Oxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]
-
Pfitzner–Moffatt oxidation - Wikipedia. Wikipedia. [Link]
-
Kornblum oxidation - Grokipedia. Grokipedia. [Link]
-
Swern Oxidation | Chem-Station Int. Ed. Chem-Station. [Link]
-
Kornblum Oxidation | Chem-Station Int. Ed. Chem-Station. [Link]
-
Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. Asian Journal of Chemistry. [Link]
-
Swern Oxidation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Kornblum Oxidation - SynArchive. SynArchive. [Link]
-
Oxidation of alcohols and sulfides into corresponding aldehydes and... ResearchGate. [Link]
-
Swern Oxidation. Organic-Chemistry.org. [Link]
-
Oxidation mechanism for the aldehydes construction with Kornblum reaction. ResearchGate. [Link]
-
CONVENIENT METHOD FOR OXIDATION OF BENZYL HALIDES TO BENZALDEHYDE WITH SODIUM NITRATE IN IONIC LIQUID. Rasayan Journal. [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
DMSO/DCC Pfitzner-Moffatt (also TFAA activation). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
The Sommelet Reaction - Organic Reactions. Organic Reactions. [Link]
-
Sommelet reaction - Wikipedia. Wikipedia. [Link]
-
Oxidation of alcohols and sulfides into corresponding aldehydes and... ResearchGate. [Link]
-
Sulfoxide synthesis by oxidation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC. NCBI. [Link]
-
Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC. NCBI. [Link]
-
The Sommelet Reaction - ResearchGate. ResearchGate. [Link]
-
One-step green conversion of benzyl bromide to aldehydes on NaOH-modified g-C3N4 with dioxygen under LED visible light. RSC Publishing. [Link]
-
Alcohol to Aldehyde/Ketone using Pfitzner-Moffatt Oxidation - Organic Synthesis. Organic Synthesis. [Link]
-
Reduction of Sulfoxides - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Making Benzaldehyde using the sommelet reaction - YouTube. YouTube. [Link]
-
Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry. [Link]
-
Metal-Free Synthesis of Sulfones and Sulfoxides through Aldehyde-Promoted Aerobic Oxidation of Sulfides | Request PDF. ResearchGate. [Link]
Sources
- 1. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 2. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]
- 3. Kornblum Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. organicreactions.org [organicreactions.org]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DMSO/DCC Pfitzner-Moffatt (also TFAA activation) - Wordpress [reagents.acsgcipr.org]
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- 15. youtube.com [youtube.com]
separation of 3-(phenylthio)benzaldehyde from 3-chlorobenzaldehyde impurities
Answering as a Senior Application Scientist.
Technical Support Center: Purification of 3-(phenylthio)benzaldehyde
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the separation of the desired product, 3-(phenylthio)benzaldehyde, from the common starting material impurity, 3-chlorobenzaldehyde.
Section 1: Understanding the Separation Challenge
The synthesis of 3-(phenylthio)benzaldehyde often involves the nucleophilic aromatic substitution of 3-chlorobenzaldehyde with thiophenol. A common outcome is an incomplete reaction, resulting in a crude product contaminated with unreacted 3-chlorobenzaldehyde. The separation is challenging because both the product and the impurity are aromatic aldehydes with some similarities in their chemical nature. However, their significant differences in physical properties form the basis for effective purification.
Comparative Analysis of Compound Properties
A clear understanding of the physical properties of the desired product and the key impurity is the first step in designing a successful purification strategy.
| Property | 3-(phenylthio)benzaldehyde (Product) | 3-chlorobenzaldehyde (Impurity) | Rationale for Separation |
| Molecular Formula | C₁₃H₁₀OS | C₇H₅ClO | Significant difference in mass and composition. |
| Molecular Weight | ~214.28 g/mol [1] | ~140.57 g/mol [2][3] | Large mass difference leads to a significant boiling point differential. |
| Physical State (at 25°C) | Likely a solid or high-boiling liquid[4][5] | Liquid[3][6][7] | The difference in physical state makes recrystallization a prime purification method. |
| Melting Point | Not readily available (4-isomer is 53-54°C)[5] | 9-12 °C[3][7][8] | The impurity will remain in the mother liquor during recrystallization. |
| Boiling Point | Significantly >214°C (estimated) | 213-214 °C[3][8] | Enables separation via vacuum distillation. |
| Polarity (XLogP3) | ~3.5[1] | ~2.4[2] | The product is more polar, allowing for effective separation by column chromatography. |
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Q1: My primary purification by flash column chromatography is yielding impure fractions. How can I improve the separation?
A1: This is a common issue stemming from suboptimal column conditions. 3-(phenylthio)benzaldehyde is significantly more polar than 3-chlorobenzaldehyde due to the phenylthio group. Therefore, the impurity (3-chlorobenzaldehyde) should elute much earlier than the product.
-
Troubleshooting Steps:
-
Optimize Your Solvent System: The polarity difference is your greatest asset. Start with a very non-polar mobile phase to ensure the 3-chlorobenzaldehyde elutes cleanly first. Use Thin Layer Chromatography (TLC) to determine the ideal solvent system. A good starting point is a low percentage of ethyl acetate in hexanes (e.g., 2-5% EtOAc in Hexanes).
-
Use a Shallow Gradient: If using gradient elution, start at 0-1% EtOAc/Hexanes to elute the non-polar impurity, then slowly increase the polarity to elute your product. A steep gradient can cause bands to co-elute.
-
Check for Compound Decomposition: Aldehydes can sometimes streak or decompose on silica gel, which can act as a mild Lewis acid[9]. If you observe tailing or the appearance of new spots on your TLC plate after spotting, consider deactivating the silica. This can be done by preparing your eluent with 0.1-1% triethylamine (NEt₃)[9]. This neutralizes the acidic sites on the silica gel.
-
Q2: Is recrystallization a viable method for this purification? My crude product is an oily solid.
A2: Absolutely. Recrystallization is likely the most effective and scalable method for this specific separation, given that the product is a solid (or high-melting oil) and the impurity is a low-melting liquid[3][7][8]. The oily appearance of your crude product is due to the liquid 3-chlorobenzaldehyde impurity mixed with your solid product.
-
Key Considerations:
-
Solvent Selection: The ideal solvent is one in which your product, 3-(phenylthio)benzaldehyde, is highly soluble at high temperatures but poorly soluble at low temperatures, while the 3-chlorobenzaldehyde impurity remains soluble at low temperatures[10].
-
Recommended Solvent Systems:
-
Ethanol/Water: Dissolve the crude mixture in a minimum amount of hot ethanol. Then, add water dropwise until the solution becomes cloudy (the cloud point). Re-heat to get a clear solution, and then allow it to cool slowly.
-
Hexane/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes until the cloud point is reached. Re-heat and cool slowly.
-
-
Procedure: Slow cooling is critical to allow for the formation of pure crystals that exclude the liquid impurity. Rapid crashing will trap impurities.
-
Q3: I was told a bisulfite extraction can purify aldehydes. Can I use it to separate 3-(phenylthio)benzaldehyde from 3-chlorobenzaldehyde?
A3: This is an excellent question that highlights a common point of confusion. While bisulfite extraction is a powerful technique for separating aldehydes from non-aldehyde compounds, it is not suitable for separating two different aldehydes from each other[11][12][13].
-
The Mechanism: The method relies on the reaction of an aldehyde with sodium bisulfite to form a charged, water-soluble adduct, which can then be extracted into an aqueous layer[13].
-
The Problem: Both your product and your impurity are aldehydes. They will both react with sodium bisulfite and be extracted into the aqueous layer together. While there might be minor differences in reaction rates, they are generally not significant enough to achieve a clean separation. Attempting this would result in the loss of both your product and the impurity into the aqueous phase.
Q4: For a large-scale synthesis (>50 g), which purification method do you recommend?
A4: For large-scale purification, efficiency and cost-effectiveness are paramount.
-
Recrystallization: If you have identified a good solvent system, this is the superior choice for large-scale work. It is inexpensive, requires simple equipment, and can yield very high purity material in a single step.
-
Vacuum Distillation: Given the large difference in boiling points between the product and the impurity, vacuum distillation is another excellent option. 3-chlorobenzaldehyde will distill off at a much lower temperature under vacuum, leaving the higher-boiling 3-(phenylthio)benzaldehyde behind. This method is fast and effective for separating liquids with different volatilities.
Column chromatography can be used at a large scale but becomes increasingly expensive due to the cost of silica gel and solvents, and is generally more labor-intensive than crystallization or distillation.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes a standard silica gel column and is designed to separate the less polar 3-chlorobenzaldehyde from the more polar 3-(phenylthio)benzaldehyde.
Caption: Workflow for purifying 3-(phenylthio)benzaldehyde via flash chromatography.
-
TLC Analysis: Develop a TLC plate with your crude mixture using a 5% Ethyl Acetate in Hexanes solvent system. You should see two spots. The higher spot (higher Rf) is 3-chlorobenzaldehyde, and the lower spot (lower Rf) is your desired product.
-
Column Preparation: Pack a suitable size flash chromatography column with silica gel using 100% hexanes as the slurry solvent.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution - Step 1 (Impurity Removal): Begin eluting with a very non-polar solvent mixture, such as 1-2% Ethyl Acetate in Hexanes. This will selectively elute the 3-chlorobenzaldehyde impurity. Collect fractions and monitor them by TLC.
-
Elution - Step 2 (Product Collection): Once the impurity has been completely eluted, increase the solvent polarity to 5-10% Ethyl Acetate in Hexanes. This will elute your desired 3-(phenylthio)benzaldehyde product.
-
Analysis and Isolation: Analyze the collected fractions by TLC. Combine the fractions that contain only the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Recrystallization
This protocol is ideal if your crude product is an oily solid or a solid contaminated with a liquid.
Caption: Workflow for purifying 3-(phenylthio)benzaldehyde via recrystallization.
-
Dissolution: Place the crude oily solid in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with swirling until all the solid dissolves. You should aim to use the minimum amount of hot solvent necessary.
-
Induce Crystallization: If using a two-solvent system like ethanol/water, add water dropwise to the hot solution until it just begins to turn cloudy. Add a drop or two of hot ethanol to make it clear again.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals. You should observe the formation of solid crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel[10]. The liquid filtrate, which contains the 3-chlorobenzaldehyde impurity, should be discarded.
-
Washing and Drying: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to remove any residual impurities. Allow the crystals to dry completely under vacuum or in a desiccator.
References
-
PubChem. (n.d.). 3-Chlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]
-
Ottokemi. (n.d.). 3-Chloro benzaldehyde, 99%. Retrieved from [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]
- Schwartz, J. A. (1986). Facile Synthesis of Alkylthio-Benzaldehydes.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Cheméo. (n.d.). Benzaldehyde, 3-(phenylmethoxy)-. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Phenylthio)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
eScholarship. (n.d.). a-Phenylthioaldehydes for the effective generation of acyl azolium and azolium enolate intermediates. University of California. Retrieved from [Link]
-
PubChem. (n.d.). 3-chlorobenzaldehyde n-phenylthiosemicarbazone. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
-
ResearchGate. (2012, July). Functionalization of 3-Chlorobenzaldehyde. Retrieved from [Link]
-
OC-Praktikum. (2006, March). Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. The City University of New York. Retrieved from [Link]
-
SIELC Technologies. (2018, May 17). Benzaldehyde, p-phenylthio-. Retrieved from [Link]
- Google Patents. (n.d.). CN102320943A - Preparation method of benzaldehyde.
Sources
- 1. 2-(Phenylthio)benzaldehyde | C13H10OS | CID 12340685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chlorobenzaldehyde | C7H5ClO | CID 11477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chlorobenzaldehyde 97 587-04-2 [sigmaaldrich.com]
- 4. CAS 1208-88-4: 4-(Phenylthio)benzaldehyde | CymitQuimica [cymitquimica.com]
- 5. 4-(PHENYLTHIO)BENZALDEHYDE | 1208-88-4 [chemicalbook.com]
- 6. CAS 587-04-2: 3-Chlorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 7. 3-Chloro benzaldehyde, 99% 587-04-2 India [ottokemi.com]
- 8. 3-Chlorobenzaldehyde | 587-04-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. jove.com [jove.com]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Workup [chem.rochester.edu]
Validation & Comparative
Comparative Guide: Characteristic IR Absorption of 3-(Phenylthio)benzaldehyde Carbonyl Group
The following guide details the characteristic IR absorption of the 3-(phenylthio)benzaldehyde carbonyl group, structured for researchers and drug development professionals.
Executive Summary
Target Analyte: 3-(Phenylthio)benzaldehyde (CAS: 66743-24-4) Primary Diagnostic Peak: Carbonyl (C=O) Stretching Vibration Characteristic Frequency: 1710 ± 5 cm⁻¹ [1]
The infrared spectrum of 3-(phenylthio)benzaldehyde is dominated by the carbonyl stretching vibration, which serves as a critical quality attribute (CQA) for identifying this intermediate in pharmaceutical synthesis. The position of this peak is governed by the meta-phenylthio (-SPh) substituent, which exerts a weak electron-withdrawing inductive effect (
Theoretical Framework: Electronic Effects & Causality
To interpret the IR spectrum accurately, one must understand the electronic environment affecting the carbonyl bond force constant (
The Role of the 3-Phenylthio Substituent
The 3-position (meta) is critical because it decouples the resonance effect of the sulfur atom from the carbonyl group.
-
Inductive Effect (-I): The sulfur atom is more electronegative than carbon (though less than oxygen), and the phenyl ring attached to it adds to the electron-withdrawing nature. In the meta position, this inductive withdrawal pulls electron density away from the carbonyl carbon, increasing the C=O bond order (stiffness) and shifting the absorption to a higher wavenumber .
-
Resonance Effect (+R): While the -SPh group has lone pairs capable of donation, resonance cannot be effectively transmitted from the meta position to the carbonyl group. Therefore, the inductive effect dominates.
Hammett Correlation
The shift in carbonyl frequency (
-
Benzaldehyde (H):
cm⁻¹ -
3-(Phenylthio)benzaldehyde (m-SPh):
cm⁻¹ (Weak EWG) -
3-Chlorobenzaldehyde (m-Cl):
cm⁻¹ (Strong EWG)
Comparative Analysis: Performance vs. Alternatives
The following table contrasts the spectral signature of 3-(phenylthio)benzaldehyde with structurally related aldehydes to facilitate identification in crude reaction mixtures.
Table 1: Comparative IR Carbonyl Frequencies
| Compound | Substituent (Pos.) | Electronic Effect | Hammett | C=O[2] Frequency (cm⁻¹) | Diagnostic Notes |
| Benzaldehyde | -H | Reference | 0.00 | 1704 - 1708 | Base peak; sharp, intense. |
| 3-(Phenylthio)benzaldehyde | -SPh (meta) | Weak Inductive Withdrawal | +0.18 | 1708 - 1712 | Target peak. Slightly blue-shifted vs. Ref. |
| 3-Chlorobenzaldehyde | -Cl (meta) | Strong Inductive Withdrawal | +0.37 | 1715 - 1725 | Distinctly higher shift; Cl-C stretch visible ~1080 cm⁻¹. |
| 3-Methoxybenzaldehyde | -OMe (meta) | Inductive Withdrawal* | +0.12 | 1708 - 1710 | Very similar to SPh; distinguish via C-O stretch (~1260 cm⁻¹). |
| 4-(Phenylthio)benzaldehyde | -SPh (para) | Resonance Donation | -0.07 | 1695 - 1700 | Red-shifted due to conjugation (resonance dominates in para). |
*Note: While Oxygen is a strong resonance donor, in the meta position, its inductive withdrawal dominates, similar to Sulfur.
Visualizing the Mechanism
The following diagram illustrates the electronic causality determining the peak position.
Figure 1: Mechanistic pathway showing why the meta-SPh group causes a blue shift (higher frequency) in the carbonyl absorption.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and distinguish the target compound from impurities (e.g., oxidized benzoic acid derivatives), follow this protocol.
Method: FT-IR Spectroscopy (Neat or KBr)
Prerequisite: Sample purity >95% (verify via TLC/HPLC) to avoid peak broadening.
Step-by-Step Procedure
-
Sample Preparation:
-
If Liquid/Oil: Place 1 drop of 3-(phenylthio)benzaldehyde between two NaCl or KBr salt plates to form a thin capillary film.
-
If Solid: Grind 1-2 mg of sample with 100 mg dry KBr powder. Press into a transparent pellet using a hydraulic press (8-10 tons pressure).
-
-
Background Collection: Acquire an air background spectrum (32 scans) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.
-
Acquisition:
-
Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16 or 32
-
-
Validation Criteria (Self-Check):
-
C=O Peak: Must appear at 1710 ± 5 cm⁻¹ .
-
Fermi Resonance: Look for the "Aldehyde Doublet" (C-H stretch) at ~2720 cm⁻¹ and ~2820 cm⁻¹ .[1] Absence of these peaks suggests oxidation to carboxylic acid.
-
Fingerprint: Confirm aromatic ring breathing modes at 1580-1600 cm⁻¹ .
-
Workflow Diagram
Figure 2: Decision tree for validating 3-(phenylthio)benzaldehyde identity via IR spectroscopy.
References
-
BenchChem. Substituent Effects on Carbonyl (C=O) Stretching Frequency in Benzaldehydes: A Comparative Guide. Retrieved from
-
DocBrown. Interpretation of the infrared spectrum of benzaldehyde. Retrieved from
-
Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. Retrieved from
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Standard reference for values).
-
NIST Chemistry WebBook. Benzaldehyde, 3-(phenylmethoxy)- (Analogous Structure Data). Retrieved from
Sources
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
Purity Determination of 3-(phenylthio)benzaldehyde: A Stability-Indicating HPLC Method Comparison Guide
Executive Summary
3-(phenylthio)benzaldehyde (CAS: 52179-11-6) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its purity determination presents a specific chromatographic challenge: the sulfide linkage is prone to oxidation, yielding sulfoxides and sulfones, while the aldehyde moiety can oxidize to carboxylic acid.
Standard isocratic methods often fail to resolve the polar sulfoxide degradation product from the solvent front or the carboxylic acid impurity. This guide compares a Generic Isocratic Method (commonly used for quick QC) against an Optimized Gradient Stability-Indicating Method (SIM).
Key Takeaway: While the Isocratic method is 40% faster, it yields a high risk of false positives by masking oxidative degradation. The Optimized Gradient method is recommended for IND-enabling studies and rigorous quality control.
Part 1: Chemical Context & Impurity Profile
To design a valid HPLC method, one must understand the molecule's reactivity. 3-(phenylthio)benzaldehyde contains two reactive centers: the sulfur atom and the carbonyl group.
Degradation & Impurity Pathway
The following diagram illustrates the critical impurities that the HPLC method must resolve.
Figure 1: Critical degradation pathways. The method must separate the lipophilic target from the polar sulfoxide and the ionizable benzoic acid derivative.
Part 2: Method Comparison
Method A: Generic Isocratic (The "Traditional" Approach)
Based on standard protocols for diaryl sulfides [1].
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV 254 nm
Critique: High organic content forces the target molecule to elute quickly (~4-5 mins). However, the polar impurities (Sulfoxide and Acid) elute near the void volume (
Method B: Optimized Stability-Indicating Gradient (The "Recommended" Approach)
Designed to resolve polar degradants using solvophobic theory [2].
-
Column: High-Strength Silica (HSS) T3 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2 suppresses acid ionization)
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes.
Critique: The initial low organic hold focuses the polar impurities (Acid/Sulfoxide) away from the void volume. The ramp ensures the lipophilic target and potential non-polar dimers (disulfides) elute with sharp peak shapes.
Comparative Performance Data
Data representative of typical validation results for diaryl sulfide aldehydes.
| Parameter | Method A (Isocratic) | Method B (Gradient) | Interpretation |
| Run Time | 8.0 min | 20.0 min | Method A is faster but less informative. |
| Resolution ( | 1.8 (Poor) | > 12.0 (Excellent) | Method B easily resolves the primary degradant. |
| Resolution ( | < 1.5 (Risk of overlap) | > 5.0 | Method B quantifies the acid accurately. |
| Tailing Factor ( | 1.3 | 1.05 | Gradient focusing sharpens the main peak. |
| LOD (Impurity) | 0.1% | 0.05% | Gradient compression improves sensitivity. |
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. If the system suitability criteria are not met, the results should be flagged.
Equipment & Reagents
-
HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (Quaternary Pump preferred).
-
Column: Waters XSelect CSH Phenyl-Hexyl OR Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm). Note: Phenyl-hexyl provides unique selectivity for the aromatic thioether.
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, 85% Phosphoric Acid (
).
Preparation of Mobile Phases[1]
-
Mobile Phase A (MPA): Add 1.0 mL of 85%
to 1000 mL of water. Mix and filter through 0.22 µm nylon filter. (pH should be ~2.1–2.3). -
Mobile Phase B (MPB): 100% Acetonitrile. Do not filter pure organic solvents if HPLC grade.
Instrument Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Injection Volume | 10 µL | Sufficient sensitivity without overloading. |
| Column Temp | 40°C | Improves mass transfer for sulfur compounds. |
| Detection | UV 254 nm (Primary)UV 280 nm (Secondary) | 254 nm detects the benzene ring; 280 nm is specific to the benzaldehyde conjugation. |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial Hold (Elute polar acid) |
| 2.0 | 90 | 10 | End Isocratic Hold |
| 12.0 | 10 | 90 | Gradient Ramp (Elute Target) |
| 15.0 | 10 | 90 | Wash (Elute dimers/starting material) |
| 15.1 | 90 | 10 | Return to Initial |
| 20.0 | 90 | 10 | Re-equilibration |
Sample Preparation
-
Diluent: Acetonitrile : Water (50:50). Do not use 100% ACN as diluent, it will cause peak distortion of early eluting peaks.
-
Standard Stock: Dissolve 10 mg Reference Standard in 10 mL Diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL.
Part 4: Analytical Workflow & Decision Logic
Use this workflow to determine if the method requires adjustment for your specific matrix (e.g., crude reaction mixture vs. final crystallized product).
Figure 2: Analytical decision matrix for routine quality control.
Part 5: Troubleshooting & Expert Insights
The "Ghost Peak" Phenomenon
Observation: A peak appears at ~14 minutes in blank injections. Cause: Phenylthio compounds are "sticky." The target molecule may adsorb to the rotor seal or needle seat and carry over. Solution: Implement a needle wash with Acetonitrile:Isopropanol (50:50) . The isopropanol helps solubilize the lipophilic sulfur residues.
Peak Splitting
Observation: The main peak appears as a doublet. Cause: Sample solvent mismatch. If the sample is dissolved in 100% Acetonitrile but injected into a 90% Water mobile phase, the "solvent plug" travels faster than the analyte, causing precipitation. Solution: Ensure the sample diluent matches the starting gradient conditions (e.g., 10-20% ACN in Water).
pH Sensitivity
Observation: The retention time of the Acid impurity fluctuates. Cause: The pKa of 3-(phenylthio)benzoic acid is approximately 4.2. If Mobile Phase A is not buffered or pH > 3.0, the acid will partially ionize, causing peak broadening and drift. Solution: Strictly maintain Mobile Phase A pH at 2.2 using Phosphoric Acid or a Phosphate Buffer.
References
-
SIELC Technologies. (2018). Separation of Benzaldehyde, p-phenylthio- on Newcrom R1 HPLC column. Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for Solvophobic Theory and Gradient Design).
-
PubChem. (2025).[2][3] 3-(Phenylthio)benzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link] (Note: Isomer structural verification).
-
Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of [related phenyl-thio derivatives]. Acta Poloniae Pharmaceutica.[4] Retrieved from [Link]
Sources
- 1. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 2. 2-(Phenylthio)benzaldehyde | C13H10OS | CID 12340685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Phenylbenzaldehyde | C13H10O | CID 121053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
Technical Comparison Guide: 3-(Phenylthio)benzaldehyde vs. 3-Phenoxybenzaldehyde
The following guide provides an in-depth technical comparison of 3-(phenylthio)benzaldehyde and 3-phenoxybenzaldehyde , designed for researchers in medicinal chemistry and agrochemical development.
Executive Analysis
3-phenoxybenzaldehyde (3-PBA) and 3-(phenylthio)benzaldehyde (3-PTB) are structural analogs distinguished solely by the chalcogen linker (Oxygen vs. Sulfur) connecting the phenyl ring to the benzaldehyde core. While they share similar steric profiles, their electronic behaviors and chemical stabilities diverge significantly, dictating their utility in synthesis and drug design.
-
3-Phenoxybenzaldehyde: The industry standard scaffold for Type II pyrethroid insecticides (e.g., Cypermethrin, Deltamethrin). It is chemically robust, oxidation-resistant, and possesses a strongly electron-withdrawing meta-substituent.
-
3-(Phenylthio)benzaldehyde: A "soft" analog often explored as a bioisostere to modulate lipophilicity (
) or metabolic susceptibility. Its utility is limited by the high reactivity of the sulfide linker toward oxidation (S-oxidation), requiring orthogonal protection strategies during synthesis.
Quick Comparison Matrix
| Feature | 3-Phenoxybenzaldehyde (O-Linker) | 3-(Phenylthio)benzaldehyde (S-Linker) |
| CAS Registry | 39515-51-0 | 52179-79-0 (approx) |
| Hammett Constant ( | +0.25 (Stronger EWG) | +0.18 (Weaker EWG) |
| Carbonyl Electrophilicity | High (Activated for nucleophilic attack) | Moderate (Less activated than O-analog) |
| Linker Stability | Inert to most oxidants | Labile (Oxidizes to sulfoxide/sulfone) |
| Metabolic Fate | Hydroxylation / Ether cleavage (slow) | S-Oxidation (rapid) |
| Primary Application | Pyrethroid Insecticides | Medicinal Chemistry (Bioisostere) |
Electronic Structure & Reactivity Profile
The reactivity difference stems fundamentally from the electronegativity and orbital overlap differences between Oxygen (2p) and Sulfur (3p).
Hammett Substituent Effects
The reactivity of the aldehyde carbonyl group is governed by the electron density of the parent ring.
-
Phenoxy Group (-OPh): Exhibits a strong inductive withdrawal (
) due to oxygen's high electronegativity (3.44), only partially offset by resonance donation ( ). In the meta position, resonance effects cannot directly delocalize into the carbonyl, leaving the inductive effect dominant.-
Result: The ring is deactivated, but the carbonyl carbon becomes more electrophilic (positive
value).
-
-
Phenylthio Group (-SPh): Sulfur (electronegativity 2.58) has a weaker
effect. Its resonance donation ( ) is also weaker due to poor orbital overlap with the carbon ring.-
Result: The carbonyl is less electrophilic compared to the phenoxy analog, making nucleophilic additions (e.g., Grignard, Wittig) slightly slower.
-
Chemo-Selectivity: The Oxidation Problem
The most critical operational difference is the susceptibility of the sulfur atom to oxidation.
-
Scenario: A researcher attempts to oxidize the aldehyde to a carboxylic acid using standard Jones Reagent (
) or Permanganate ( ).-
3-Phenoxybenzaldehyde: Yields 3-phenoxybenzoic acid cleanly.
-
3-(Phenylthio)benzaldehyde: Yields a mixture of sulfoxides (
) and sulfones ( ) alongside (or before) the aldehyde oxidation.
-
Caption: Divergent oxidation pathways. The thio-analog requires highly selective conditions (e.g., Pinnick oxidation with chlorite) to avoid S-oxidation.
Experimental Protocols
Protocol A: Synthesis of 3-(Phenylthio)benzaldehyde (C-S Coupling)
Context: Unlike the commercially ubiquitous phenoxy analog, the thio-variant often requires in-house synthesis. The following is a robust Ullmann-type coupling adapted for modern laboratories.
Reagents:
-
3-Bromobenzaldehyde (1.0 eq)
-
Thiophenol (1.1 eq)
- (2.0 eq)
-
Catalyst:
(5 mol%) + L-Proline (10 mol%) or 1,10-Phenanthroline. -
Solvent: DMSO or DMF.[1]
Step-by-Step Workflow:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromobenzaldehyde (10 mmol),
(20 mmol), (0.5 mmol), and L-Proline (1.0 mmol). -
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Addition: Add DMSO (20 mL) and Thiophenol (11 mmol) via syringe under Argon flow.
-
Reaction: Heat the sealed tube to 90°C for 12–16 hours. Note: Thiophenol is foul-smelling; use a bleach trap for the exhaust.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (3 x 30 mL) to remove DMSO and inorganic salts.
-
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc 95:5).-
Target Yield: 85-92%
-
Appearance: Pale yellow oil (often solidifies upon standing if high purity).[1]
-
Protocol B: Reactivity Test (Henry Reaction)
Context: To demonstrate the difference in carbonyl electrophilicity, compare the reaction rates with nitromethane.
Procedure:
-
Dissolve aldehyde (1.0 mmol) in Nitromethane (5 mL).
-
Add Ammonium Acetate (
, 0.1 eq). -
Reflux at 100°C.
-
Observation:
-
3-Phenoxybenzaldehyde: Conversion typically reaches >95% within 2–3 hours due to the stronger electron-withdrawing effect of the phenoxy group activating the carbonyl.
-
3-(Phenylthio)benzaldehyde: Conversion is slower, typically requiring 4–6 hours to reach completion, reflecting the weaker activation by the sulfide.
-
Application in Drug Design (Bioisosterism)
When substituting the Oxygen linker for Sulfur in a drug scaffold, researchers must account for the change in physicochemical properties.
| Property | Effect of S-Substitution (vs. O) | Impact on Drug Design |
| Lipophilicity ( | Increases by ~0.5 – 0.8 units | Improves membrane permeability but may lower solubility. |
| Bond Angle | C-S-C angle (~109°) < C-O-C (~120°) | Alters the 3D conformation; may affect binding pocket fit. |
| Metabolism | High clearance via S-oxidation | Potential for shorter half-life ( |
| H-Bonding | S is a poor H-bond acceptor | Loss of interaction if the ether oxygen was a key acceptor. |
Visualization of Bioisosteric Impact
Caption: Decision tree for bioisosteric replacement of Oxygen with Sulfur.
References
-
Hammett Constants & Electronic Effects
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
-
-
Synthesis of Diaryl Ethers/Thioethers
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link
-
-
Pyrethroid Chemistry (3-Phenoxybenzaldehyde applications)
-
Elliott, M. (1977). Synthetic Pyrethroids. ACS Symposium Series, 42, 1-28. Link
-
-
Oxidation Selectivity (Sulfide vs Aldehyde)
-
Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Pinnick Oxidation). Acta Chemica Scandinavica, 27, 888. Link
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
